molecular formula C42H82O19 B11932080 Thp-peg16-thp

Thp-peg16-thp

Cat. No.: B11932080
M. Wt: 891.1 g/mol
InChI Key: KQTDEIPVSPHYFD-UHFFFAOYSA-N
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Description

Thp-peg16-thp is a useful research compound. Its molecular formula is C42H82O19 and its molecular weight is 891.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C42H82O19

Molecular Weight

891.1 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane

InChI

InChI=1S/C42H82O19/c1-3-7-58-41(5-1)60-39-37-56-35-33-54-31-29-52-27-25-50-23-21-48-19-17-46-15-13-44-11-9-43-10-12-45-14-16-47-18-20-49-22-24-51-26-28-53-30-32-55-34-36-57-38-40-61-42-6-2-4-8-59-42/h41-42H,1-40H2

InChI Key

KQTDEIPVSPHYFD-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC2CCCCO2

Origin of Product

United States

Foundational & Exploratory

introduction to bifunctional linkers for targeted protein degradation

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Bifunctional Linkers for Targeted Protein Degradation

Introduction to Targeted Protein Degradation (TPD)

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block the function of a protein, TPD offers the complete removal of the target protein, a strategy sometimes referred to as "chemical knockdown". This approach is particularly promising for addressing proteins that have been historically considered "undruggable" by conventional small molecule inhibitors.[3] The most prominent TPD technology is the use of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity.

The Core Component: Bifunctional Linkers

A PROTAC molecule is composed of three key parts: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. While the two ligands provide the specificity for the POI and the E3 ligase, the linker is a critical determinant of the PROTAC's overall success. It is not merely a passive spacer but an active contributor to the molecule's biological activity, influencing ternary complex formation, degradation efficacy, selectivity, and pharmacokinetic properties. The design of the linker, including its length, composition, rigidity, and attachment points, is a crucial aspect of developing effective PROTACs.

Mechanism of Action: The Ternary Complex

The primary function of a bifunctional linker is to facilitate the formation of a stable ternary complex consisting of the POI, the PROTAC, and an E3 ubiquitin ligase. Once this complex is formed, the E3 ligase ubiquitinates the POI by attaching ubiquitin molecules to it. This polyubiquitination marks the POI for recognition and subsequent degradation by the proteasome. The PROTAC is then released and can act catalytically to degrade multiple copies of the POI.

TPD_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC Bifunctional Linker (PROTAC) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruits Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degrades

Figure 1: Mechanism of Targeted Protein Degradation by a Bifunctional Linker (PROTAC).

Types of Bifunctional Linkers

Bifunctional linkers can be broadly categorized into flexible and rigid linkers, with more advanced designs incorporating "smart" or functional elements.

Flexible Linkers

Flexible linkers are the most commonly used type in the initial stages of PROTAC development due to their synthetic accessibility.

  • Alkyl Chains: These are simple hydrocarbon chains of varying lengths that provide a high degree of conformational flexibility.

  • Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to enhance the solubility of PROTACs. The ether oxygens in the PEG chain can also form hydrogen bonds.

Rigid Linkers

Rigid linkers are increasingly being used to improve the potency and selectivity of PROTACs by pre-organizing the molecule into a conformation that is favorable for ternary complex formation.

  • Alkynes and Triazoles: These motifs introduce rigidity into the linker. Triazoles are often incorporated using "click chemistry," which allows for the rapid synthesis of PROTAC libraries.

  • Heterocycles: Saturated heterocycles like piperazine and piperidine can also be incorporated into the linker to add rigidity.

Common Linker Motifs

A survey of published PROTAC structures reveals that a few chemical motifs are predominantly used in linker design.

Linker MotifPrevalence in Published PROTACsKey Features
Alkyl and PEG Chains Alkyl chains are present in ~30% of linkers, while PEG motifs are in ~55%. Approximately 65% of linkers contain both.High flexibility, synthetic tractability, and improved solubility (for PEG).
Alkynes Found in approximately 7% of linkers.Increased rigidity.
Triazoles Present in about 6% of linkers.Introduced via "click chemistry" for rapid synthesis and increased rigidity.
Saturated Heterocycles Piperazine and piperidine are each found in ~4% of linkers.Provide conformational constraint.

Impact of Linker Properties on PROTAC Efficacy

The properties of the bifunctional linker have a profound impact on the efficacy of a PROTAC. Key parameters that need to be optimized include linker length, composition, and the points of attachment to the two ligands.

Linker Length

The length of the linker is a critical factor that must be empirically determined for each POI-E3 ligase pair. A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might not effectively bring the two proteins together for efficient ubiquitination.

Linker Composition and Physicochemical Properties

The chemical makeup of the linker influences the physicochemical properties of the PROTAC, such as solubility and cell permeability. For instance, incorporating PEG units can improve aqueous solubility. The composition of the linker can also affect the stability of the ternary complex.

Attachment Points (Exit Vectors)

The points at which the linker is attached to the POI and E3 ligase ligands, known as the exit vectors, are also crucial for achieving potent degradation. Different attachment points can lead to different relative orientations of the POI and E3 ligase in the ternary complex, which can significantly impact the efficiency of ubiquitination.

Here is a table summarizing the effects of linker modifications on the degradation of Bruton's tyrosine kinase (BTK):

PROTACLinker CompositionLinker Length (atoms)BTK Degradation (DC50, nM)
Degrader 1 Alkyl Chain8>1000
Degrader 2 PEG1018
Degrader 3 Alkyl-PEG128.2
Degrader 4 Alkyl-PEG154.6
Degrader 5 Alkyl-PEG1825

This is a representative table with example data. Actual values would be sourced from specific publications.

Experimental Protocols for Characterizing Bifunctional Linkers

A variety of biophysical and cell-based assays are used to characterize bifunctional linkers and their corresponding PROTACs.

Ternary Complex Formation Assays

These assays are used to determine if the PROTAC can successfully bring the POI and the E3 ligase together.

  • Surface Plasmon Resonance (SPR):

    • Immobilize the biotinylated POI on a streptavidin-coated sensor chip.

    • Inject the E3 ligase at a constant concentration, either alone or in the presence of increasing concentrations of the PROTAC.

    • Measure the binding response to determine the affinity and kinetics of the interactions.

    • A significant increase in the binding of the E3 ligase in the presence of the PROTAC indicates the formation of a ternary complex.

  • Isothermal Titration Calorimetry (ITC):

    • Place the POI in the sample cell of the calorimeter.

    • Titrate in the E3 ligase in the absence and presence of the PROTAC.

    • Measure the heat changes upon binding to determine the thermodynamic parameters of the interactions.

In Vitro Ubiquitination Assay

This assay confirms that the formation of the ternary complex leads to the ubiquitination of the POI.

  • Combine the POI, E3 ligase, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and ATP in a reaction buffer.

  • Add the PROTAC at various concentrations.

  • Incubate the reaction at 37°C for a specified time.

  • Stop the reaction and analyze the ubiquitination of the POI by Western blot using an anti-ubiquitin antibody. An increase in high molecular weight bands corresponding to the ubiquitinated POI indicates successful ubiquitination.

Cellular Protein Degradation Assays

These assays measure the ability of the PROTAC to degrade the target protein in a cellular context.

  • Western Blot:

    • Treat cells with the PROTAC at various concentrations for a specific duration.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with an antibody specific to the POI.

    • Quantify the band intensity to determine the extent of protein degradation.

  • Mass Spectrometry-based Proteomics:

    • Treat cells with the PROTAC.

    • Lyse the cells, digest the proteins into peptides, and analyze by mass spectrometry.

    • Quantify the relative abundance of peptides from the POI to determine the degradation level. This method can also assess the selectivity of the degrader across the entire proteome.

Experimental_Workflow cluster_workflow PROTAC Characterization Workflow Synthesis PROTAC Synthesis (Varying Linkers) Biophysical Biophysical Assays (SPR, ITC) Synthesis->Biophysical Characterize Ternary Complex Biochemical Biochemical Assays (Ubiquitination) Biophysical->Biochemical Confirm Function Cellular Cell-based Assays (Western Blot, MS) Biochemical->Cellular Assess Cellular Activity Lead_Opt Lead Optimization Cellular->Lead_Opt Identify Lead Candidates

Figure 2: A typical experimental workflow for the characterization of bifunctional linkers in PROTACs.

Conclusion and Future Outlook

Bifunctional linkers are a critical component of targeted protein degradation technologies. While significant progress has been made in understanding the role of the linker, linker design is still largely an empirical process. Future research will likely focus on developing computational and structural methods to better predict the optimal linker for a given POI-E3 ligase pair. The development of novel linker chemistries that impart improved drug-like properties to PROTACs is also an active area of research. As our understanding of the complex interplay between the linker and the ternary complex deepens, we can expect the rational design of more potent, selective, and bioavailable protein degraders for a wide range of diseases.

References

The Strategic Application of THP-PEG16-THP in Novel PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the selective degradation of target proteins. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to eliminate proteins implicated in disease. A critical component of a PROTAC's architecture is the linker, which connects the target-binding ligand (warhead) to the E3 ligase-recruiting ligand. The nature of this linker profoundly influences the efficacy, selectivity, and physicochemical properties of the resulting PROTAC.

This technical guide focuses on a specific, yet versatile, linker component: THP-PEG16-THP . This bifunctional linker, composed of a 16-unit polyethylene glycol (PEG) chain with both ends protected by a tetrahydropyranyl (THP) group, offers a strategic advantage in the modular and efficient synthesis of novel PROTACs. The PEG16 core provides optimal spacing and flexibility, enhancing the formation of a productive ternary complex between the target protein and the E3 ligase. The terminal THP groups serve as readily cleavable protecting groups for hydroxyl functionalities, facilitating a streamlined and convergent PROTAC assembly process. This guide will provide a comprehensive overview of the synthesis and application of this compound in PROTAC development, including detailed experimental protocols, quantitative data on the impact of PEG linker length, and visual representations of key biological pathways and experimental workflows.

Core Concepts: The Role of PEG Linkers and THP Protecting Groups in PROTAC Design

The efficacy of a PROTAC is intrinsically linked to the properties of its linker. Polyethylene glycol (PEG) has emerged as a favored linker scaffold due to several key advantages:

  • Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the overall solubility of the often large and hydrophobic PROTAC molecule, which is crucial for cell permeability and bioavailability.

  • Flexibility and Length: The flexibility of the PEG chain allows the warhead and the E3 ligase ligand to adopt an optimal orientation for the formation of a stable and productive ternary complex. The length of the PEG linker is a critical parameter that must be optimized for each specific target and E3 ligase pair, as it directly impacts the distance between the two recruited proteins.[1][2]

  • Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity and immunogenicity.

The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols in organic synthesis.[3][4] Its utility in the context of a bifunctional linker like this compound lies in:

  • Stability: THP ethers are stable to a wide range of reaction conditions, including those commonly employed in the synthesis of warheads and E3 ligase ligands.[5]

  • Mild Deprotection: The THP group can be readily removed under mild acidic conditions, which preserves the integrity of the often-sensitive functional groups present in the final PROTAC molecule.

The combination of a PEG16 chain and terminal THP protecting groups in a single linker molecule provides a powerful tool for the systematic and efficient development of new PROTACs.

Quantitative Data: The Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical determinant of a PROTAC's degradation efficiency. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may not effectively bring the E3 ligase and the target protein into close enough proximity for efficient ubiquitination. The optimal linker length is target-dependent and must be empirically determined. The following tables summarize experimental data from various studies, illustrating the impact of PEG linker length on PROTAC performance, quantified by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).

Target ProteinE3 LigaseLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERαVHLPEG12>1000<20
ERαVHLPEG16~500~60
TBK1VHLPEG/Alkyl<12No degradation0
TBK1VHLPEG/Alkyl21396
TBK1VHLPEG/Alkyl2929276
BTKCRBNPEG6~23<10~90
BTKCRBNNon-covalent-2.297

Table 1: Comparative analysis of PROTAC efficacy with varying PEG linker lengths.

PROTACTarget ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Reference
RC-1BTKCRBNPEG6>100~80
RC-2BTKCRBNModified PEG6~50~85
IR-1BTKCRBNPEG6 Acrylamide<10~90
IR-2BTKCRBNModified PEG6 Acrylamide<10~90
NC-1BTKCRBNNon-covalent2.297

Table 2: Degradation data for a series of BTK-targeting PROTACs with different linkers.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound linker and its subsequent use in the development of a novel PROTAC.

Protocol 1: Synthesis of α,ω-bis(tetrahydropyranyloxy)-polyethylene glycol (this compound)

This protocol describes the protection of the terminal hydroxyl groups of polyethylene glycol (PEG) with a molecular weight corresponding to 16 ethylene glycol units using 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.

Materials:

  • Polyethylene glycol (average Mn ≈ 700 g/mol , corresponding to approximately 16 EG units)

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of polyethylene glycol (1.0 eq) in anhydrous DCM, add 3,4-dihydro-2H-pyran (2.5 eq).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound linker.

Protocol 2: Deprotection of this compound to Yield the Bifunctional Linker

This protocol details the removal of the THP protecting groups to expose the terminal hydroxyl groups of the PEG16 linker, making it ready for conjugation.

Materials:

  • This compound

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the this compound (1.0 eq) in a mixture of acetic acid, THF, and water (e.g., 3:1:1 v/v/v).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected PEG16 diol.

Protocol 3: Convergent Synthesis of a PROTAC using a Bifunctional Linker

This protocol outlines a general convergent strategy for the synthesis of a PROTAC molecule, where the warhead and the E3 ligase ligand are separately functionalized and then coupled to the bifunctional PEG16 linker. This example uses amide bond formation.

Materials:

  • Warhead-COOH (carboxylic acid functionalized target-binding ligand)

  • E3 Ligase Ligand-NH2 (amine-functionalized E3 ligase ligand)

  • HOOC-PEG16-COOH (dicarboxylic acid functionalized PEG16 linker, prepared from the diol)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Synthesis of Warhead-Linker Intermediate:

    • Dissolve Warhead-COOH (1.0 eq) and a large excess of HOOC-PEG16-COOH (e.g., 5.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir at room temperature.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the mono-functionalized Warhead-PEG16-COOH intermediate by preparative HPLC.

  • Final PROTAC Assembly:

    • Dissolve the purified Warhead-PEG16-COOH (1.0 eq) and E3 Ligase Ligand-NH2 (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir at room temperature.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

    • Characterize the final product by NMR and high-resolution mass spectrometry.

Protocol 4: Western Blot for Measuring PROTAC-Induced Protein Degradation

This protocol describes the quantification of target protein degradation in cells treated with a PROTAC using Western blotting to determine DC50 and Dmax values.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

  • Densitometry software

Procedure:

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC compound or DMSO for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the blotting process for the loading control protein.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows relevant to PROTAC development.

PROTAC_Mechanism PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated POI TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Proteasome->PROTAC Recycled Degradation Degradation Products Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Development_Workflow Design PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis Chemical Synthesis (this compound Linker) Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification InVitro In Vitro Evaluation Purification->InVitro TernaryComplex Ternary Complex Formation (SPR, FP, FRET) InVitro->TernaryComplex DegradationAssay Protein Degradation Assay (Western Blot, DC50/Dmax) InVitro->DegradationAssay CellViability Cell Viability Assay (MTS, etc.) InVitro->CellViability Optimization Lead Optimization (Structure-Activity Relationship) TernaryComplex->Optimization DegradationAssay->Optimization CellViability->Optimization Optimization->Design Iterative Refinement InVivo In Vivo Studies (PK/PD, Efficacy) Optimization->InVivo

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

The this compound linker represents a valuable and versatile tool in the development of novel PROTACs. Its well-defined length, inherent flexibility, and the presence of readily cleavable protecting groups facilitate a modular and efficient synthetic strategy. This allows for the rapid generation and evaluation of PROTAC libraries to identify candidates with optimal degradation efficacy. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to harness the potential of this compound in their targeted protein degradation programs. As the field of PROTACs continues to evolve, the rational design of linkers will remain a cornerstone of success, and bifunctional linkers like this compound will undoubtedly play a crucial role in the development of the next generation of protein-degrading therapeutics.

References

The Pivotal Role of Polyethylene Glycol (PEG) Chains in PROTACs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. A critical component of these bifunctional molecules is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the various linker types, polyethylene glycol (PEG) chains have garnered significant attention due to their unique physicochemical properties that profoundly influence a PROTAC's overall efficacy. This technical guide delves into the multifaceted functions of PEG chains in PROTACs, providing a comprehensive overview of their impact on biological activity, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Functions of PEG Chains in PROTACs

The linker in a PROTAC is not a mere spacer; it plays a crucial role in dictating the molecule's success. PEG linkers, in particular, offer several advantages due to their inherent properties.

1.1. Modulating Ternary Complex Formation and Stability:

The primary function of a PROTAC is to facilitate the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. The length and flexibility of the PEG linker are critical determinants in this process.[1][2] An optimal linker length allows for the proper spatial orientation of the two proteins, minimizing steric hindrance and promoting favorable protein-protein interactions within the complex.[2] A linker that is too short may prevent the complex from forming, while an excessively long one can lead to non-productive binding and a decrease in degradation efficiency due to a high entropic penalty.[1][2]

1.2. Enhancing Solubility and Bioavailability:

A significant challenge in drug development is ensuring adequate solubility and bioavailability. PEG chains are hydrophilic, and their incorporation into PROTAC design can significantly improve the molecule's water solubility. This enhanced solubility is crucial for in vivo applications, as it can lead to improved pharmacokinetics and overall drug exposure.

1.3. Influencing Cell Permeability:

The ability of a PROTAC to cross the cell membrane and reach its intracellular target is paramount. While the large size of PROTACs often presents a permeability challenge, the physicochemical properties of the linker can be tuned to optimize cellular uptake. Hydrophilic PEG linkers can influence the topological polar surface area (TPSA), a key parameter related to cell permeability. However, an excessively long and hydrophilic PEG chain can also negatively impact permeability. Therefore, a balance must be struck to achieve both sufficient solubility and effective cell penetration.

1.4. Impacting Pharmacokinetics and Pharmacodynamics:

The linker composition directly affects the drug metabolism and pharmacokinetic (DMPK) profile of a PROTAC. The length and nature of the PEG chain can influence metabolic stability, potentially shielding the PROTAC from enzymatic degradation and prolonging its half-life in vivo. This, in turn, impacts the pharmacodynamic properties, such as the duration and extent of target protein degradation.

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

Systematic studies have demonstrated that varying the length of the PEG linker can have a profound effect on the degradation potency (DC50 - half-maximal degradation concentration) and the maximum degradation level (Dmax) of a PROTAC. The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited.

PROTAC TargetE3 Ligase LigandLinker Composition (Number of PEG units)DC50 (nM)Dmax (%)Reference
TBK1Pomalidomide (CRBN)7-29 atoms (Alkyl/Ether mix)3 (for 21-atom linker)96 (for 21-atom linker)
BTKPomalidomide (CRBN)≥ 4 PEG unitsPotent DegradationHigh Degradation
SMARCA2VHLPEG linkers30065
SMARCA4VHLPEG linkers25070
Estrogen Receptor (ER)HIF-1α peptide (VHL)16-atom chainOptimal DegradationNot specified

Table 1: Influence of Linker Length on PROTAC Performance. This table summarizes quantitative data from various studies, illustrating the impact of linker length on the degradation efficiency of different PROTACs. Note that the "Linker Composition" includes a mix of alkyl and ether units in some cases, with PEG as a significant component.

Key Experimental Protocols

The optimization of PEG linkers in PROTAC design relies on robust experimental methodologies to assess their impact on protein degradation and ternary complex formation.

3.1. Protein Degradation Assay (Western Blotting):

This is a standard technique to quantify the reduction of a target protein following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HEK293T or a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation post-lysis.

  • Protein Quantification:

    • Determine the total protein concentration in each lysate using a protein assay such as the bicinchoninic acid (BCA) assay to ensure equal loading of samples.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Calculate DC50 and Dmax values by plotting the normalized protein levels against the PROTAC concentration.

3.2. Ternary Complex Formation Analysis (Surface Plasmon Resonance - SPR):

SPR is a powerful biophysical technique used to measure the formation, stability, and kinetics of the ternary complex in real-time.

Methodology:

  • Immobilization:

    • Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject the PROTAC at various concentrations over the immobilized protein to determine the binary binding affinity (KD).

  • Ternary Complex Analysis:

    • Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.

    • An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex.

  • Data Analysis:

    • Determine the kinetic parameters (kon, koff) and affinity (KD) for the ternary complex by fitting the sensorgram data to appropriate binding models.

    • Calculate the cooperativity of the ternary complex formation by comparing the binding affinity of the second protein in the presence and absence of the PROTAC.

Visualizing the Process: Signaling Pathways and Workflows

Diagrams are essential for visualizing the complex biological processes and experimental strategies involved in PROTAC development.

PROTAC_Mechanism cluster_cell Cell POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Lead Optimization Design Design PROTAC Library (Varying PEG Linker Length) Synthesis Chemical Synthesis Design->Synthesis Degradation_Assay Protein Degradation Assay (Western Blot, DC50/Dmax) Synthesis->Degradation_Assay Ternary_Complex_Assay Ternary Complex Analysis (SPR, ITC) Synthesis->Ternary_Complex_Assay Permeability_Assay Cell Permeability Assay Synthesis->Permeability_Assay Data_Analysis Data Analysis & SAR Degradation_Assay->Data_Analysis Ternary_Complex_Assay->Data_Analysis Permeability_Assay->Data_Analysis Data_Analysis->Design Iterative Redesign Optimized_PROTAC Optimized Lead PROTAC Data_Analysis->Optimized_PROTAC

Caption: Experimental Workflow for PROTAC Linker Optimization.

Signaling_Pathway cluster_pathway Example: BTK Signaling Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Degradation BTK->Degradation Degradation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation PROTAC_BTK BTK-Targeting PROTAC PROTAC_BTK->BTK Induces

Caption: PROTAC-mediated Degradation of BTK in B-Cell Signaling.

Conclusion

The PEG linker is a critical determinant of a PROTAC's success, influencing everything from ternary complex formation and stability to solubility, cell permeability, and overall pharmacokinetic and pharmacodynamic properties. A deep understanding of how to modulate the length and composition of PEG chains is essential for the rational design of effective and bioavailable PROTAC degraders. The systematic evaluation of a library of PROTACs with varying PEG linker lengths, coupled with robust biochemical and cellular assays, is a crucial strategy for identifying lead candidates with optimal therapeutic potential. As the field of targeted protein degradation continues to evolve, the sophisticated engineering of linkers, particularly with versatile components like PEG, will remain a cornerstone of innovation.

References

Unveiling Thp-peg16-thp: A Technical Primer on a Novel PROTAC Linker

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the discovery and initial characterization of Thp-peg16-thp, a bifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, chemists, and drug development professionals, this document details the molecule's fundamental properties, outlines key experimental methodologies for its characterization, and visualizes its role in the broader context of PROTAC-mediated protein degradation.

Core Properties of this compound

This compound is a chemical entity featuring a polyethylene glycol (PEG) chain of 16 units, capped at both ends with a tetrahydropyranyl (THP) group. Its primary application is as a linker in the synthesis of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The PEG component of the linker imparts favorable solubility and pharmacokinetic properties, while the THP groups serve as protecting groups for terminal hydroxyls, which can be deprotected for conjugation with a target protein binder and an E3 ligase ligand.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C42H82O19[1][2]
Molecular Weight 891.09 g/mol [1][2]
Appearance Colorless to straw-colored liquid[3]
Solubility Soluble in DMSO (10 mM)
Purity >95% (typical)
Storage Room temperature

Conceptual Experimental Protocols

The characterization of this compound involves standard analytical techniques to confirm its structure, purity, and stability. The following are representative protocols.

2.1. Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of this compound by identifying the characteristic proton and carbon signals.

  • Procedure:

    • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Acquire 1H NMR and 13C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Process the spectra to identify chemical shifts, coupling constants, and integration values.

    • Compare the observed spectra with the expected signals for the PEG backbone, and the THP protecting groups.

2.2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the this compound sample.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Use a reverse-phase HPLC system equipped with a C18 column and a UV detector.

    • Develop a gradient elution method using a mobile phase of water and acetonitrile, both with 0.1% trifluoroacetic acid.

    • Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 214 nm).

    • Calculate the purity based on the relative peak area of the main component.

2.3. Mass Confirmation by Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of this compound.

  • Procedure:

    • Prepare a dilute solution of the sample in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.

    • Infuse the sample into an ESI-MS instrument.

    • Acquire the mass spectrum in positive ion mode.

    • Identify the molecular ion peak (e.g., [M+Na]+ or [M+H]+) and compare the observed mass-to-charge ratio with the calculated molecular weight.

Visualizing the Role and Synthesis of this compound in PROTACs

The following diagrams illustrate the logical and experimental workflows involving this compound in the context of PROTAC development.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Environment PROTAC E3 Ligase Ligand This compound Linker Target Protein Binder Target Target Protein E3_Ligase E3 Ubiquitin Ligase Proteasome Proteasome PROTAC->Proteasome Ubiquitination & Degradation Target->PROTAC:f2 Binds Target->Proteasome Ubiquitination & Degradation E3_Ligase->PROTAC:f0 E3_Ligase->Proteasome Ubiquitination & Degradation

Caption: Logical relationship of a PROTAC utilizing this compound to induce target protein degradation.

Synthesis_Workflow start Start: this compound step1 Deprotection of THP Groups (e.g., Acidic Conditions) start->step1 step2 Reaction with E3 Ligase Ligand Reaction with Target Protein Binder step1->step2 step3 Purification of PROTAC (e.g., HPLC) step2->step3 end Final PROTAC Molecule step3->end

Caption: A generalized experimental workflow for synthesizing a PROTAC using this compound.

Conclusion

This compound represents a valuable tool in the rapidly evolving field of targeted protein degradation. Its well-defined structure, favorable physicochemical properties, and straightforward application in PROTAC synthesis make it an attractive linker for researchers aiming to develop novel therapeutics. The experimental protocols and conceptual diagrams provided in this guide offer a foundational understanding for the utilization and characterization of this and similar linker molecules in drug discovery and chemical biology.

References

Methodological & Application

Application Notes and Protocols for THP-PEG16-THP in Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

THP-PEG16-THP is a linear polyethylene glycol (PEG) derivative with a chain of 16 ethylene glycol units, where both terminal hydroxyl groups are protected by a tetrahydropyranyl (THP) group. The THP protecting group provides stability during synthesis and storage, preventing unwanted reactions of the terminal hydroxyl groups. For use in conjugation reactions, the THP groups must first be removed to reveal the active hydroxyl functionalities. These hydroxyl groups can then be converted into a variety of reactive functional groups, enabling the covalent attachment of the PEG linker to proteins, peptides, small molecules, or other substrates.

This document provides detailed protocols for the deprotection of this compound, subsequent functionalization of the resulting PEG diol, and its application in common conjugation reactions.

Workflow for using this compound in a Conjugation Reaction

The overall process involves a three-stage workflow: Deprotection, Functionalization, and Conjugation. Each stage is critical for the successful implementation of this compound as a linker.

G cluster_0 Stage 1: Deprotection cluster_1 Stage 2: Functionalization cluster_2 Stage 3: Conjugation This compound Start: this compound HO-PEG16-OH Intermediate: HO-PEG16-OH (PEG Diol) This compound->HO-PEG16-OH Acidic Deprotection Functionalized_PEG Reactive PEG Intermediates (e.g., PEG-Di-NHS, PEG-Di-Maleimide) HO-PEG16-OH->Functionalized_PEG Chemical Modification Conjugated_Product Final Conjugate Functionalized_PEG->Conjugated_Product Reaction with Target Molecule

Caption: General workflow for the use of this compound in conjugation.

Experimental Protocols

Stage 1: Deprotection of this compound

The initial and crucial step is the removal of the THP protecting groups to yield the corresponding diol, HO-PEG16-OH. This is typically achieved under acidic conditions.

Protocol 3.1.1: Acid-Catalyzed Deprotection in an Aqueous System

This protocol utilizes a mild acidic solution to hydrolyze the THP ether.

  • Materials:

    • This compound

    • Acetic acid

    • Tetrahydrofuran (THF)

    • Water

    • Sodium bicarbonate (for neutralization)

    • Dichloromethane (DCM) or Ethyl acetate (for extraction)

    • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Procedure:

    • Dissolve this compound in a mixture of THF and water (e.g., 2:1 v/v).

    • Add acetic acid to the solution. The final concentration of acetic acid should be around 1-2 M.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7.

    • Extract the aqueous solution with dichloromethane or ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected HO-PEG16-OH.

Protocol 3.1.2: Deprotection using p-Toluenesulfonic Acid (p-TsOH) in Methanol

This method is effective for substrates soluble in alcohols.

  • Materials:

    • This compound

    • Methanol (MeOH)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

    • Sodium bicarbonate

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound in methanol.

    • Add a catalytic amount of p-TsOH·H₂O (e.g., 0.1 equivalents).

    • Stir the solution at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, neutralize the reaction with solid sodium bicarbonate.

    • Filter the solid and concentrate the methanol solution.

    • Redissolve the residue in DCM, wash with water, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield HO-PEG16-OH.

Stage 2: Functionalization of HO-PEG16-OH

Once the deprotected PEG diol is obtained, its terminal hydroxyl groups can be converted into various reactive functionalities for conjugation. The choice of functional group depends on the target molecule.

G cluster_0 Functionalization Pathways cluster_1 Amine-Reactive cluster_2 Thiol-Reactive cluster_3 Intermediate Steps HO_PEG_OH HO-PEG16-OH PEG_COOH PEG-Di-Carboxylic Acid HO_PEG_OH->PEG_COOH Oxidation or Succinic Anhydride PEG_OMs PEG-Di-Mesylate HO_PEG_OH->PEG_OMs MsCl, TEA PEG_NHS PEG-Di-NHS Ester PEG_COOH->PEG_NHS NHS, EDC PEG_Maleimide PEG-Di-Maleimide PEG_N3 PEG-Di-Azide PEG_OMs->PEG_N3 NaN3 PEG_NH2 PEG-Di-Amine PEG_N3->PEG_NH2 Reduction (e.g., H2, Pd/C) PEG_NH2->PEG_Maleimide Maleic Anhydride followed by cyclization

Caption: Key functionalization pathways for HO-PEG16-OH.

Protocol 3.2.1: Conversion to PEG-Di-Carboxylic Acid

  • Method A: Oxidation

    • Materials: HO-PEG16-OH, Chromium trioxide (CrO₃), Sulfuric acid, Acetone.

    • Procedure:

      • Dissolve HO-PEG16-OH in acetone and cool in an ice bath.

      • Slowly add Jones reagent (a solution of CrO₃ in sulfuric acid) dropwise until a persistent orange color is observed.

      • Stir for an additional 1-2 hours at room temperature.

      • Quench the reaction with isopropanol.

      • Filter the mixture and concentrate the filtrate.

      • Purify the resulting dicarboxylic acid by recrystallization or chromatography.

  • Method B: Reaction with Succinic Anhydride [1]

    • Materials: HO-PEG16-OH, Succinic anhydride, Pyridine or Triethylamine (TEA).

    • Procedure:

      • Dissolve HO-PEG16-OH and a molar excess of succinic anhydride (per hydroxyl group) in anhydrous pyridine or a suitable solvent with TEA.

      • Heat the mixture at 50-60 °C for 24 hours.

      • Cool the reaction and remove the solvent under reduced pressure.

      • Purify the resulting PEG-di-hemisuccinate.

Protocol 3.2.2: Conversion to PEG-Di-NHS Ester [2][3][4][5]

  • Materials: PEG-Di-Carboxylic Acid, N-Hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

  • Procedure:

    • Dissolve the PEG-Di-Carboxylic Acid in anhydrous DCM or DMF.

    • Add NHS (2.2 equivalents) and EDC (2.2 equivalents).

    • Stir the reaction under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours.

    • Filter the reaction mixture to remove any precipitated urea byproduct.

    • Precipitate the product by adding cold diethyl ether.

    • Wash the precipitate with ether and dry under vacuum.

Protocol 3.2.3: Conversion to PEG-Di-Amine

This is a two-step process involving mesylation followed by substitution with azide and subsequent reduction.

  • Step A: Synthesis of PEG-Di-Mesylate

    • Materials: HO-PEG16-OH, Anhydrous Dichloromethane (DCM), Triethylamine (TEA), Methanesulfonyl chloride (MsCl).

    • Procedure:

      • Dissolve HO-PEG16-OH in anhydrous DCM and cool to 0 °C.

      • Add TEA (2.5 equivalents).

      • Add MsCl (2.2 equivalents) dropwise.

      • Stir at 0 °C for 2 hours and then at room temperature overnight.

      • Wash the reaction mixture with cold water, dry the organic layer, and concentrate to get the PEG-Di-Mesylate.

  • Step B: Synthesis of PEG-Di-Azide and Reduction to PEG-Di-Amine

    • Materials: PEG-Di-Mesylate, Sodium azide (NaN₃), Dimethylformamide (DMF), Palladium on carbon (Pd/C), Hydrogen gas or a hydrogen source.

    • Procedure:

      • Dissolve PEG-Di-Mesylate in DMF and add an excess of NaN₃.

      • Heat the reaction to 80-100 °C for 24-48 hours.

      • After cooling, precipitate the PEG-Di-Azide in cold water or ether.

      • Dissolve the purified PEG-Di-Azide in methanol or ethanol.

      • Add a catalytic amount of 10% Pd/C.

      • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

      • Filter the catalyst and concentrate the solvent to obtain PEG-Di-Amine.

Protocol 3.2.4: Conversion to PEG-Di-Maleimide

This process typically involves the reaction of PEG-Di-Amine with a maleimide derivative.

  • Materials: PEG-Di-Amine, N-Succinimidyl 3-maleimidopropionate (SMP) or similar reagent, Anhydrous DMF, TEA.

  • Procedure:

    • Dissolve PEG-Di-Amine in anhydrous DMF.

    • Add TEA to act as a base.

    • Add a solution of SMP (2.2 equivalents) in DMF dropwise.

    • Stir the reaction at room temperature for 4-6 hours.

    • Purify the PEG-Di-Maleimide by precipitation in cold ether or by dialysis.

Table 1: Summary of Functionalization Reactions

Starting MaterialEnd ProductKey ReagentsTypical Yield (%)
HO-PEG16-OHPEG-Di-Carboxylic AcidCrO₃/H₂SO₄ or Succinic Anhydride75-90%
PEG-Di-Carboxylic AcidPEG-Di-NHS EsterNHS, EDC>90%
HO-PEG16-OHPEG-Di-AmineMsCl, NaN₃, H₂/Pd-C82-99%
PEG-Di-AminePEG-Di-MaleimideSMP or Maleic Anhydride70-85%
Stage 3: Conjugation to Target Molecules

The choice of conjugation protocol depends on the functional groups present on the target molecule (e.g., protein, peptide).

Protocol 3.3.1: Amine-Reactive Conjugation using PEG-Di-NHS Ester

This protocol is suitable for conjugating the PEG linker to primary amines (e.g., lysine residues or the N-terminus of proteins).

  • Materials:

    • Target molecule with primary amine(s) (e.g., protein)

    • PEG-Di-NHS Ester

    • Amine-free buffer, pH 7.2-8.5 (e.g., Phosphate-Buffered Saline, PBS)

    • Anhydrous DMSO or DMF

    • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

    • Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis)

  • Procedure:

    • Dissolve the target molecule in the conjugation buffer.

    • Immediately before use, dissolve the PEG-Di-NHS Ester in a small amount of anhydrous DMSO or DMF.

    • Add the desired molar excess (e.g., 10- to 50-fold) of the PEG-Di-NHS Ester solution to the target molecule solution. The final concentration of the organic solvent should be less than 10%.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

    • Quench the reaction by adding the quenching buffer to consume unreacted NHS esters.

    • Purify the PEGylated conjugate using SEC or dialysis to remove unreacted PEG and byproducts.

Protocol 3.3.2: Thiol-Reactive Conjugation using PEG-Di-Maleimide

This protocol targets free sulfhydryl groups (e.g., cysteine residues).

  • Materials:

    • Target molecule with free sulfhydryl(s)

    • PEG-Di-Maleimide

    • Thiol-free buffer, pH 6.5-7.5 (e.g., PBS with EDTA)

    • Purification system (e.g., SEC or Dialysis)

  • Procedure:

    • Ensure the sulfhydryl groups on the target molecule are reduced and free. If necessary, treat with a reducing agent like DTT or TCEP and subsequently remove the reducing agent.

    • Dissolve the target molecule in the conjugation buffer.

    • Dissolve the PEG-Di-Maleimide in the same buffer.

    • Add a 10- to 20-fold molar excess of the PEG-Di-Maleimide solution to the target molecule solution.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

    • The reaction is typically self-quenching as the maleimide group hydrolyzes over time, but a small molecule thiol (e.g., cysteine) can be added to quench any remaining maleimide groups if necessary.

    • Purify the PEGylated conjugate using SEC or dialysis.

Table 2: Typical Conjugation Reaction Conditions

PEG DerivativeTarget Functional GroupReaction pHMolar Excess of PEGReaction Time
PEG-Di-NHS EsterPrimary Amine (-NH₂)7.2 - 8.510-50 fold0.5 - 4 hours
PEG-Di-MaleimideSulfhydryl (-SH)6.5 - 7.510-20 fold2 - 16 hours

Conclusion

This compound serves as a versatile precursor for creating bifunctional PEG linkers. The protocols outlined in these application notes provide a comprehensive guide for researchers to deprotect, functionalize, and conjugate this PEG derivative to a wide range of biomolecules. Successful conjugation relies on careful execution of each step, appropriate analytical monitoring, and purification of intermediates and the final product. The provided data and protocols should serve as a valuable starting point for the development of novel PEGylated therapeutics and research tools.

References

Application Notes and Protocols for Thp-peg16-thp Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation

Targeted protein degradation is a revolutionary strategy in drug discovery that aims to eliminate disease-causing proteins rather than just inhibiting their function. One of the most promising approaches in this field is the use of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker.[1] One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.[1][3] This mechanism of action offers a distinct advantage over traditional inhibitors by leading to the physical removal of the target protein.

The molecule of interest, Thp-peg16-thp, is presumed to be a PROTAC, where "Thp" likely represents a ligand for a specific protein target or E3 ligase, and "peg16" indicates a 16-unit polyethylene glycol linker. The precise molecular targets of the "Thp" ligand were not specified in the available literature. Therefore, this document provides a comprehensive set of general protocols and application notes applicable to the characterization of novel PROTACs like this compound.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The efficacy of a PROTAC is determined by its ability to induce the formation of a stable ternary complex between the target protein and an E3 ligase, leading to subsequent ubiquitination and degradation of the target. The key parameters to evaluate a PROTAC's performance are its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound (PROTAC) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Recruited Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Targeted for Degradation Degraded Degraded Peptides Proteasome->Degraded Degrades

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

A series of assays are required to fully characterize the activity of a novel PROTAC such as this compound.

Western Blotting for Protein Degradation

Western blotting is a fundamental technique to quantify the degradation of the target protein in response to PROTAC treatment.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.

Ternary Complex Formation Assays

Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action.

Recommended Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a proximity-based assay that can quantify molecular interactions.

Protocol Outline:

  • Label the protein of interest and the E3 ligase with a compatible TR-FRET donor (e.g., Terbium) and acceptor (e.g., GFP or a fluorescent dye) pair.

  • In a microplate, combine the labeled proteins with varying concentrations of this compound.

  • Incubate to allow for complex formation.

  • Measure the TR-FRET signal using a plate reader. An increase in the TR-FRET signal indicates the formation of the ternary complex.

Ubiquitination Assays

To confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system, it is important to assess the ubiquitination of the target protein.

Recommended Assay: Immunoprecipitation followed by Western Blot

  • Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

  • Lyse the cells and immunoprecipitate the target protein using a specific antibody.

  • Elute the immunoprecipitated proteins and perform a Western blot using an anti-ubiquitin antibody. An increase in the ubiquitin signal in the treated samples confirms target ubiquitination.

Cell Viability Assays

It is important to assess the cytotoxic effects of the PROTAC on the cells.

Recommended Assay: MTT or CellTiter-Glo® Luminescent Cell Viability Assay

  • Plate cells in a 96-well plate and treat with a range of this compound concentrations.

  • After the desired incubation period, add the viability reagent according to the manufacturer's protocol.

  • Measure the absorbance or luminescence to determine the percentage of viable cells relative to the vehicle control.

Experimental Workflow

Experimental_Workflow A 1. Cell Culture & Treatment with this compound B 2. Western Blot for Protein Degradation A->B C 3. Ternary Complex Formation Assay (e.g., TR-FRET) A->C D 4. Ubiquitination Assay A->D E 5. Cell Viability Assay A->E F Data Analysis: DC50, Dmax, Cytotoxicity B->F C->F D->F E->F

Caption: General experimental workflow for PROTAC characterization.

Data Presentation

Quantitative data from the described experiments should be summarized for clear interpretation and comparison.

Table 1: In Vitro Degradation Profile of this compound

ParameterValue
Cell Line [Specify Cell Line]
Treatment Time 24 hours
DC50 [e.g., 50 nM]
Dmax [e.g., 95%]

Table 2: Ternary Complex Formation Affinity

AssayParameterValue
TR-FRET EC50 [e.g., 100 nM]

Table 3: Cytotoxicity Profile of this compound

ParameterValue
Cell Line [Specify Cell Line]
Treatment Time 72 hours
IC50 [e.g., > 10 µM]

These tables should be populated with the experimental data obtained for this compound to provide a comprehensive overview of its activity and properties.

References

Thp-peg16-thp solubility and handling instructions

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols: Thp-peg16-thp

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "this compound" is not a standard chemical designation found in major chemical databases. The following information is based on the presumed structure of a polyethylene glycol (PEG) chain with 16 ethylene oxide units, where both terminal hydroxyl groups are protected by a tetrahydropyranyl (THP) group: THP-O-(CH₂CH₂O)₁₆-O-THP . All data and protocols are derived from the general properties of PEG polymers and compounds containing THP ether linkages.

Physicochemical Properties & Solubility

This compound is a bifunctional, monodisperse PEG linker. The THP group is a common protecting group for alcohols, recognized for its ease of introduction and removal under non-acidic conditions.[1] The PEG component enhances solubility in aqueous and many organic media.[2][3] Based on its presumed structure, the molecule is expected to be a waxy solid or a viscous, colorless liquid at room temperature.[3]

Table 1: Estimated Solubility Profile of this compound

Solvent ClassSpecific SolventsEstimated SolubilityNotes
Aqueous Water, PBS, Cell Culture MediaSolublePEG backbone confers high water solubility.
Polar Protic Methanol, Ethanol, IsopropanolSolubleGenerally soluble in alcohols.
Polar Aprotic DMSO, DMF, AcetonitrileSolubleHigh solubility expected.
Chlorinated Dichloromethane (DCM), ChloroformSolubleHigh solubility expected.
Ethers Tetrahydrofuran (THF)SolubleTHP groups and PEG backbone are compatible.
Non-Polar Toluene, Hexanes, Diethyl EtherSparingly Soluble to InsolubleSolubility is expected to be limited.

Handling and Storage Instructions

Proper handling and storage are critical to maintain the integrity of this compound, particularly to prevent premature cleavage of the acid-labile THP protecting groups and degradation of the PEG chain.

Storage:

  • Long-Term: For long-term storage, the compound should be stored at ≤ -15°C under a dry, inert atmosphere (e.g., Argon or Nitrogen). A desiccant should be used outside the container to minimize moisture exposure.

  • Short-Term: For short-term storage, refrigeration at 4°C is suitable.

  • Protection from Light: PEG derivatives can be sensitive to light and should be stored in the dark or in amber vials.

Handling:

  • Hygroscopic Nature: PEG compounds are hygroscopic and will absorb moisture from the air. Before opening, the container should be allowed to warm slowly to room temperature to prevent condensation.

  • Inert Atmosphere: After use, the container should be backfilled with a dry, inert gas (Argon or Nitrogen) before sealing. For sensitive applications, repackaging into smaller, single-use aliquots is recommended to maintain activity.

  • Avoid Acidic Conditions: The THP ether linkage is sensitive to acid. Avoid any contact with acidic vapors or solutions during storage and handling to prevent unintended deprotection. Storing the compound over a small amount of solid sodium bicarbonate can help neutralize trace acidity.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat, when handling the compound.

Experimental Protocols

The primary utility of a THP-protected PEG is as a bifunctional linker that can be deprotected to reveal reactive hydroxyl groups. The following protocol details the standard procedure for THP deprotection.

Protocol 1: Acid-Catalyzed Deprotection of this compound

This protocol describes the removal of the THP protecting groups to yield the corresponding diol, HO-(CH₂CH₂O)₁₆-OH. This is typically achieved via mild acid-catalyzed hydrolysis.

Materials:

  • This compound

  • Methanol (MeOH) or Isopropanol (IPA)

  • p-Toluenesulfonic acid monohydrate (PTSA or p-TsOH·H₂O) or Pyridinium p-toluenesulfonate (PPTS)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable alcohol solvent like methanol or isopropanol (concentration approx. 0.1-0.2 M).

  • Acid Catalyst Addition: To the stirred solution, add a catalytic amount of an acid catalyst. Common choices include:

    • PTSA: 0.1 - 0.2 equivalents.

    • PPTS: A milder catalyst, useful if other acid-sensitive groups are present.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the deprotection by TLC. The product (diol) will have a lower Rf value (be more polar) than the starting material. The reaction is typically complete within 1-4 hours.

  • Quenching: Once the reaction is complete, quench the acid by adding saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extraction: Remove the bulk of the organic solvent under reduced pressure. Add water to the residue and extract the aqueous layer 3 times with an organic solvent such as DCM or ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude diol. The product can be further purified by column chromatography on silica gel if necessary.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the deprotection and subsequent use of this compound.

G cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_workup Workup & Purification cluster_final Final Product A This compound (Received) B Prepare Stock Solution (e.g., in Methanol) A->B C Add Acid Catalyst (e.g., PTSA) B->C Start Reaction D Stir at Room Temp (Monitor by TLC) C->D E Reaction Quench (Sat. NaHCO3) D->E F Solvent Evaporation & Extraction E->F G Drying & Concentration F->G H Purification (Column Chromatography) G->H I HO-PEG16-OH (Ready for Conjugation) H->I

Caption: Workflow for the deprotection of this compound.

Application Context Diagram

Bifunctional PEG linkers are critical in drug development, particularly for constructing Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs). The diagram below illustrates the logical role of the deprotected PEG linker in synthesizing a bivalent molecule.

G cluster_components Molecular Components cluster_synthesis Synthesis cluster_product Final Conjugate A Molecule A Warhead / Ligand 1 S1 Conjugation Step 1 A:f0->S1 B HO-PEG16-OH Deprotected Linker B:f0->S1 C Molecule B Targeting Moiety / Ligand 2 S2 Conjugation Step 2 C:f0->S2 S1->S2 Intermediate P Molecule A PEG16 Linker Molecule B S2->P:f1

Caption: Role of a bifunctional linker in bivalent drug synthesis.

References

Step-by-Step Guide to Synthesizing a PROTAC with Thp-peg16-thp

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing a Thp-peg16-thp linker. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate target proteins. The modular nature of PROTACs, consisting of a warhead that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for systematic optimization. Polyethylene glycol (PEG) linkers, such as this compound, are frequently employed to enhance solubility, cell permeability, and to provide the necessary flexibility for the formation of a productive ternary complex between the POI and the E3 ligase.

The this compound linker is a 16-unit PEG chain with both ends protected by a tetrahydropyranyl (THP) group. The THP group is a common protecting group for alcohols, stable under basic and nucleophilic conditions, and can be readily removed under acidic conditions to reveal the terminal hydroxyl groups for subsequent conjugation. This guide will detail the deprotection of the this compound linker and the subsequent sequential amide bond formation to assemble the final PROTAC.

Data Presentation: Quantitative Analysis of PROTACs with PEG Linkers

The length and composition of the linker are critical for the efficacy of a PROTAC, influencing its ability to induce the degradation of the target protein. The following table summarizes quantitative data from various studies on PROTACs with PEG linkers, highlighting the impact of linker length on the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Target ProteinE3 Ligase LigandLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
TBK1PomalidomideAlkyl/Ether< 12No degradation-
TBK1PomalomideAlkyl/Ether21396
TBK1PomalomideAlkyl/Ether2929276
BRD4VHLPEG0< 500> 80
BRD4VHLPEG1 (3 atoms)> 5000< 20
BRD4VHLPEG2 (6 atoms)> 5000< 20
BRD4VHLPEG4 (12 atoms)< 500> 80
HDAC6CRBNPEG-3.2> 90
ERαCRBNPEG410~90
ERαCRBNPEG81> 95

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a generic PROTAC using a this compound linker. This process involves a three-stage synthetic sequence: 1) Deprotection of the this compound linker, 2) First amide coupling with the E3 ligase ligand, and 3) Second amide coupling with the POI ligand.

Protocol 1: Deprotection of this compound

This protocol describes the removal of the THP protecting groups from the this compound linker to yield the corresponding diol.

Reagents and Materials:

  • This compound (1.0 eq)

  • Acetic acid (AcOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound in a 2:1:1 mixture of THF:AcOH:H₂O.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully neutralize the reaction mixture with saturated NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield HO-peg16-OH. The crude product can often be used in the next step without further purification.

Protocol 2: First Amide Coupling with E3 Ligase Ligand

This protocol details the mono-functionalization of the PEG diol with an E3 ligase ligand containing a carboxylic acid functionality. A larger excess of the diol is used to favor the mono-substituted product.

Reagents and Materials:

  • HO-peg16-OH (5.0 eq)

  • E3 Ligase Ligand-COOH (e.g., Pomalidomide-COOH) (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the E3 Ligase Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

  • Add a solution of HO-peg16-OH in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield E3 Ligase Ligand-peg16-OH.

Protocol 3: Second Amide Coupling with POI Ligand

This protocol describes the final coupling of the POI ligand (with a carboxylic acid) to the free hydroxyl end of the PEG linker.

Reagents and Materials:

  • E3 Ligase Ligand-peg16-OH (1.0 eq)

  • POI Ligand-COOH (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve E3 Ligase Ligand-peg16-OH and POI Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired product.

Protocol 4: Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1]

Reagents and Materials:

  • Cultured cells expressing the protein of interest

  • PROTAC stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for the POI and the loading control.

    • Normalize the POI band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Mandatory Visualization

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Thp_Linker This compound Deprotection Deprotection (Protocol 1) Thp_Linker->Deprotection Diol_Linker HO-peg16-OH Deprotection->Diol_Linker First_Coupling First Amide Coupling (Protocol 2) Diol_Linker->First_Coupling E3_Ligand E3 Ligase Ligand-COOH E3_Ligand->First_Coupling Intermediate E3 Ligase-peg16-OH First_Coupling->Intermediate Second_Coupling Second Amide Coupling (Protocol 3) Intermediate->Second_Coupling POI_Ligand POI Ligand-COOH POI_Ligand->Second_Coupling Final_PROTAC Final PROTAC Second_Coupling->Final_PROTAC Cell_Treatment Cell Treatment Final_PROTAC->Cell_Treatment Western_Blot Western Blot (Protocol 4) Cell_Treatment->Western_Blot Data_Analysis Data Analysis (DC50 & Dmax) Western_Blot->Data_Analysis Ternary_Complex_Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ligase PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination induces Proteasome Proteasomal Degradation Ubiquitination->Proteasome leads to

References

Application Notes and Protocols for the Purification of THP-PEG16-THP Conjugated PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. The synthesis of these complex hetero-bifunctional molecules often involves the use of protecting groups and linkers, such as the Tetrahydropyranyl (THP) protected Polyethylene Glycol (PEG) linker (THP-PEG16-THP). The purification of the final PROTAC molecule, especially after deprotection, presents unique challenges due to the molecule's high molecular weight, potential for hydrophobicity, and the presence of a long PEG chain.

These application notes provide a comprehensive guide to the multi-step purification of this compound conjugated PROTACs, from the initial purification of the protected intermediate to the final polishing of the active PROTAC. The protocols outlined below are based on established chromatographic techniques and chemical procedures for similar complex molecules.

Purification Strategy Overview

A multi-step purification strategy is recommended to achieve high purity of the final this compound conjugated PROTAC. This approach can be divided into three main stages:

  • Capture: Initial purification of the crude, THP-protected PROTAC from the reaction mixture.

  • Deprotection: Removal of the acid-labile THP protecting groups to yield the active PROTAC.

  • Polishing: Final purification of the deprotected PROTAC to remove any remaining impurities and deprotection reaction byproducts.

This staged approach, detailed in the workflow diagram below, allows for the systematic removal of different types of impurities at each step, ultimately leading to a highly pure final product suitable for biological assays and further development.

Crude Crude THP-Protected PROTAC Mixture Capture Step 1: Capture Purification (e.g., Flash Chromatography) Crude->Capture Crude Reaction Mixture Protected_PROTAC Purified THP-Protected PROTAC Capture->Protected_PROTAC Increased Purity Deprotection Step 2: THP Deprotection (Acidic Conditions) Protected_PROTAC->Deprotection Initiate Deprotection Crude_Deprotected Crude Deprotected PROTAC Mixture Deprotection->Crude_Deprotected Reaction Completion Polishing Step 3: Polishing Purification (e.g., Preparative RP-HPLC) Crude_Deprotected->Polishing Purification of Final Compound Final_PROTAC Final Purified PROTAC (>95% Purity) Polishing->Final_PROTAC High Purity Product Analysis Purity Analysis (LC-MS, NMR) Final_PROTAC->Analysis Characterization

Caption: Overall workflow for the purification of this compound conjugated PROTACs.

Data Presentation: Purity and Yield at Each Stage

The following table summarizes representative quantitative data for the multi-step purification of a this compound conjugated PROTAC. Please note that actual yields and purities may vary depending on the specific PROTAC molecule, reaction conditions, and instrumentation.

Purification StageMethodStarting Material Purity (Typical)Final Purity (Typical)Yield (Typical)Key Impurities Removed
Step 1: Capture Flash Column Chromatography (Silica Gel)30-60%85-95%60-80%Unreacted starting materials, excess reagents, major byproducts.
Step 2: Deprotection Acidic Cleavage (TFA in DCM)85-95%N/A (Crude Mixture)>95% (conversion)THP protecting groups.
Step 3: Polishing Preparative Reverse-Phase HPLC (C18)50-80% (Crude Deprotected)>98%40-60%Deprotection byproducts, remaining starting material, diastereomers.

Experimental Protocols

Protocol 1: Capture Purification of THP-Protected PROTAC by Flash Column Chromatography

This protocol describes the initial purification of the crude THP-protected PROTAC from the synthesis reaction mixture.

Materials:

  • Crude THP-protected PROTAC reaction mixture

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes

  • Ammonium hydroxide (optional, for basic compounds)

  • Flash chromatography system with UV detector

  • Rotary evaporator

Methodology:

  • Sample Preparation:

    • Concentrate the crude reaction mixture under reduced pressure using a rotary evaporator.

    • Adsorb the crude material onto a small amount of silica gel ("dry loading") for optimal separation. To do this, dissolve the crude oil in a minimal amount of DCM, add silica gel, and evaporate the solvent until a free-flowing powder is obtained.

  • Column Packing and Equilibration:

    • Select an appropriately sized flash column based on the scale of the reaction.

    • Pack the column with silica gel using a slurry method with the initial mobile phase (e.g., 100% DCM or a Hexane/EtOAc mixture).

    • Equilibrate the column by running the initial mobile phase through it until a stable baseline is observed on the UV detector.

  • Chromatography:

    • Carefully load the dry-loaded sample onto the top of the silica gel bed.

    • Begin the elution with a non-polar mobile phase (e.g., 100% DCM or a high percentage of hexanes).

    • Run a gradient elution by gradually increasing the polarity of the mobile phase. A common gradient for PROTACs is from 0% to 10% MeOH in DCM. For basic PROTACs, adding 0.1-1% ammonium hydroxide to the mobile phase can improve peak shape and reduce streaking.[1]

    • Monitor the elution profile using the UV detector at an appropriate wavelength (e.g., 254 nm and/or 280 nm).

    • Collect fractions corresponding to the main product peak.

  • Analysis and Product Recovery:

    • Analyze the collected fractions by thin-layer chromatography (TLC) or LC-MS to identify the fractions containing the pure, THP-protected PROTAC.

    • Pool the pure fractions and concentrate them under reduced pressure to obtain the purified THP-protected PROTAC.

    • Determine the yield and assess the purity by LC-MS and NMR.

Start Crude THP-Protected PROTAC Dry_Load Dry Load onto Silica Gel Start->Dry_Load Pack_Column Pack and Equilibrate Silica Gel Column Dry_Load->Pack_Column Elute Gradient Elution (e.g., DCM/MeOH) Pack_Column->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC, LC-MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Concentrate under Reduced Pressure Pool->Evaporate End Purified THP-Protected PROTAC Evaporate->End

Caption: Experimental workflow for the capture purification of THP-protected PROTACs.

Protocol 2: THP Deprotection of the Purified PROTAC

This protocol describes the removal of the THP protecting groups under acidic conditions.

Materials:

  • Purified THP-protected PROTAC

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M)

  • Methanol (MeOH) or 2-Propanol (for alternative conditions)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Methodology:

  • Reaction Setup:

    • Dissolve the purified THP-protected PROTAC in anhydrous DCM (a typical concentration is 10-20 mg/mL).

    • Cool the solution to 0 °C in an ice bath.

  • Acidic Cleavage:

    • Slowly add the acidic reagent. Common conditions include:

      • 20-50% TFA in DCM.[2]

      • A catalytic amount of p-toluenesulfonic acid monohydrate in methanol or 2-propanol.[3]

      • Excess 4M HCl in dioxane.

    • Stir the reaction mixture at 0 °C and allow it to warm to room temperature.

    • Monitor the reaction progress by LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Work-up:

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and dilute with DCM.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude deprotected PROTAC.

Start THP-Protected PROTAC in DCM Cool Cool to 0 °C Start->Cool Add_Acid Add Acid (e.g., TFA) Cool->Add_Acid Stir Stir and Monitor by LC-MS Add_Acid->Stir Quench Quench with Sat. NaHCO3 Stir->Quench Extract Aqueous Work-up (Wash with Brine) Quench->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Evaporate Concentrate under Reduced Pressure Dry->Evaporate End Crude Deprotected PROTAC Evaporate->End

Caption: Experimental workflow for the acidic deprotection of THP groups.

Protocol 3: Polishing Purification of the Final PROTAC by Preparative RP-HPLC

This protocol describes the final purification of the deprotected PROTAC to achieve high purity.

Materials:

  • Crude deprotected PROTAC

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) or Formic acid (FA)

  • Preparative RP-HPLC system with a UV detector and fraction collector

  • Preparative C18 column (e.g., 10 µm particle size, 100 Å pore size)

  • Lyophilizer

Methodology:

  • Sample Preparation:

    • Dissolve the crude deprotected PROTAC in a minimal amount of a suitable solvent, such as DMSO or a mixture of ACN and water.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Method Development (Analytical Scale):

    • Before proceeding to preparative scale, it is highly recommended to develop and optimize the separation method on an analytical RP-HPLC system.

    • Mobile Phase A: 0.1% TFA or FA in water.

    • Mobile Phase B: 0.1% TFA or FA in ACN.

    • Column: Analytical C18 column.

    • Gradient: A typical starting gradient is 5-95% B over 20-30 minutes. This should be optimized to achieve good separation of the product from impurities.

  • Preparative HPLC Purification:

    • Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 95% A, 5% B).

    • Inject the filtered sample onto the column.

    • Run the optimized gradient from the analytical scale, adjusting the flow rate for the larger column diameter.

    • Monitor the elution profile with the UV detector and collect fractions corresponding to the target PROTAC peak.

  • Product Recovery and Analysis:

    • Analyze the collected fractions by analytical LC-MS to confirm the purity and identity of the product.

    • Pool the pure fractions.

    • Remove the ACN by rotary evaporation.

    • Lyophilize the remaining aqueous solution to obtain the final purified PROTAC as a solid.

    • Determine the final yield and confirm the purity (>98%) and structure by analytical LC-MS and NMR.

Concluding Remarks

The purification of this compound conjugated PROTACs requires a systematic and multi-step approach to address the various impurities generated during synthesis and deprotection. The protocols provided herein offer a robust framework for achieving high purity of the final PROTAC. It is crucial to monitor each step closely using appropriate analytical techniques such as LC-MS to ensure the successful isolation of the target molecule. Optimization of the chromatographic conditions for each specific PROTAC is essential to maximize yield and purity.

References

Application Notes and Protocols for THP-PEG16-THP in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target protein ligand to the E3 ligase ligand. The nature of this linker—its length, flexibility, and composition—is paramount for the efficacy of the PROTAC.

This document provides detailed application notes and protocols for the use of THP-PEG16-THP , a polyethylene glycol (PEG)-based linker, in the synthesis and evaluation of PROTACs for cancer research. The THP (tetrahydropyran) groups at each end of the 16-unit PEG chain serve as stable anchor points for the covalent attachment of a protein of interest (POI) ligand and an E3 ligase ligand. The PEG chain itself offers favorable properties such as increased solubility and improved pharmacokinetic profiles of the resulting PROTAC.[1][2][3]

Herein, we present a hypothetical application of the this compound linker in the development of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in various cancers.[4][5] The hypothetical PROTAC, termed BRD4-PEG16-Pomalidomide , will be used as an exemplar to detail the experimental protocols and data presentation.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to degrade further target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Target Protein (e.g., BRD4) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC BRD4-PEG16-Pomalidomide PROTAC->Ternary_Complex E3 E3 Ligase (e.g., Cereblon) E3->Ternary_Complex Recruitment Ternary_Complex->PROTAC Release Ternary_Complex->E3 Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Proteasome->Degraded_POI Degradation

Figure 1: Mechanism of PROTAC-induced protein degradation.

Application: Targeting BRD4 in Acute Myeloid Leukemia (AML)

BRD4 is a member of the BET (Bromodomain and Extra-Terminal) family of proteins that acts as an epigenetic reader, playing a crucial role in the transcription of key oncogenes such as c-MYC. Its inhibition has shown significant therapeutic promise in various hematological malignancies, including Acute Myeloid Leukemia (AML). The hypothetical PROTAC, BRD4-PEG16-Pomalidomide , is designed to target BRD4 for degradation by recruiting the E3 ligase Cereblon (CRBN), for which pomalidomide is a known ligand.

Signaling Pathway

BRD4 binds to acetylated histones at super-enhancers and promoters, recruiting the positive transcription elongation factor b (P-TEFb) to stimulate transcriptional elongation of target genes, including the c-MYC oncogene. By inducing the degradation of BRD4, BRD4-PEG16-Pomalidomide is expected to downregulate c-MYC expression, leading to cell cycle arrest and apoptosis in cancer cells.

BRD4_Signaling BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Degradation BRD4->Degradation Acetylated_Histones Acetylated Histones (Super-Enhancers) Acetylated_Histones->BRD4 binds RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates cMYC_Gene c-MYC Gene RNA_Pol_II->cMYC_Gene transcribes cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Proliferation Cell Proliferation & Survival cMYC_Protein->Proliferation promotes PROTAC BRD4-PEG16-Pomalidomide PROTAC->BRD4 induces degradation of

Figure 2: BRD4 signaling pathway and the point of intervention by a BRD4-targeting PROTAC.

Experimental Protocols

Protocol 1: Synthesis of BRD4-PEG16-Pomalidomide

This protocol describes a convergent synthetic route for the hypothetical PROTAC, starting from functionalized ligands and the this compound linker.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Synthesis Steps cluster_2 Purification & Final Product BRD4_Ligand BRD4 Ligand (e.g., JQ1 derivative with a reactive handle) Step1 Step 1: Couple BRD4 Ligand to Linker BRD4_Ligand->Step1 Linker This compound (activated) Linker->Step1 E3_Ligand Pomalidomide (with a reactive handle) Step3 Step 3: Couple E3 Ligand to Linker-BRD4 Ligand E3_Ligand->Step3 Step2 Step 2: Deprotection (if necessary) Step1->Step2 Step2->Step3 Purification Purification (e.g., HPLC) Step3->Purification Final_PROTAC Final PROTAC: BRD4-PEG16-Pomalidomide Purification->Final_PROTAC

Figure 3: General synthetic workflow for BRD4-PEG16-Pomalidomide.

Materials:

  • BRD4 ligand with a terminal reactive group (e.g., carboxylic acid or amine).

  • Pomalidomide derivative with a terminal reactive group.

  • This compound with appropriate functional groups for coupling.

  • Coupling reagents (e.g., HATU, EDC/NHS).

  • Appropriate solvents (e.g., DMF, DCM).

  • Purification system (e.g., preparative HPLC).

Procedure:

  • Step 1: First Coupling Reaction:

    • Dissolve the BRD4 ligand (1.0 eq) and the this compound linker (1.1 eq) in a suitable solvent like DMF.

    • Add the coupling reagents (e.g., HATU and DIPEA) and stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Step 2: Purification of Intermediate:

    • Purify the resulting BRD4-Linker conjugate by flash chromatography or preparative HPLC.

  • Step 3: Second Coupling Reaction:

    • Dissolve the purified BRD4-Linker conjugate (1.0 eq) and the pomalidomide derivative (1.2 eq) in a suitable solvent.

    • Add the coupling reagents and stir at room temperature until completion.

  • Step 4: Final Purification:

    • Purify the final PROTAC, BRD4-PEG16-Pomalidomide, using preparative HPLC to achieve high purity (>95%).

    • Characterize the final product by LC-MS and NMR.

Protocol 2: BRD4 Degradation Assay by Western Blot

This protocol details the steps to quantify the degradation of BRD4 in a cancer cell line (e.g., MV-4-11, an AML cell line) after treatment with the PROTAC.

Materials:

  • MV-4-11 cells.

  • BRD4-PEG16-Pomalidomide.

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • Primary antibodies: anti-BRD4, anti-c-MYC, anti-GAPDH (loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Seeding and Treatment:

    • Seed MV-4-11 cells in 6-well plates at a density of 0.5 x 10^6 cells/mL.

    • Allow cells to acclimate for 24 hours.

    • Treat the cells with a serial dilution of BRD4-PEG16-Pomalidomide (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 18 hours). Include a DMSO vehicle control.

  • Protein Extraction:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 and c-MYC protein levels to the loading control (GAPDH).

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Protocol 3: Cell Viability Assay

This protocol is to assess the anti-proliferative effect of the PROTAC on cancer cells.

Materials:

  • MV-4-11 cells.

  • BRD4-PEG16-Pomalidomide.

  • 96-well plates.

  • Cell viability reagent (e.g., CellTiter-Glo®).

Procedure:

  • Cell Seeding:

    • Seed MV-4-11 cells in a 96-well plate at a density of 5,000 cells/well.

  • Treatment:

    • Treat the cells with a serial dilution of BRD4-PEG16-Pomalidomide for 72 hours.

  • Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control.

    • Plot the dose-response curves to determine the IC50 value (concentration for 50% inhibition of cell viability).

Data Presentation (Representative Data)

The following tables present hypothetical, yet representative, quantitative data for the BRD4-PEG16-Pomalidomide PROTAC, based on typical values observed for effective BRD4 degraders in the literature.

Table 1: Degradation Efficiency of BRD4-PEG16-Pomalidomide in MV-4-11 Cells (18h Treatment)

ParameterValue
DC50 (BRD4) 0.9 nM
Dmax (BRD4) >95%
DC50 (c-MYC) 1.2 nM
Dmax (c-MYC) >90%

Table 2: Anti-proliferative Activity of BRD4-PEG16-Pomalidomide (72h Treatment)

Cell LineIC50 Value
MV-4-11 (AML) 5.8 nM
MOLM-13 (AML) 6.2 nM
HEK293 (non-cancerous) >1000 nM

Conclusion

The this compound linker represents a valuable tool for the construction of PROTACs in cancer research. Its defined length and hydrophilic nature can contribute to favorable physicochemical and pharmacological properties of the final PROTAC molecule. The provided protocols for the synthesis and evaluation of the hypothetical BRD4-targeting PROTAC, BRD4-PEG16-Pomalidomide, offer a comprehensive guide for researchers aiming to utilize this and similar linkers in their drug discovery efforts. The successful degradation of oncoproteins like BRD4 and the subsequent inhibition of cancer cell proliferation underscore the potential of this technology in developing novel cancer therapeutics.

References

Application Notes: Utilizing Thp-peg16-thp for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Thp-peg16-thp, a polyethylene glycol (PEG)-based linker, in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document will guide researchers through the principles of PROTAC design, synthesis, and characterization, using a hypothetical protein of interest, "Target-X," as an example.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that only block the function of a protein, TPD removes the protein entirely, offering a potentially more potent and durable therapeutic effect.[2][4]

PROTACs are heterobifunctional molecules that form the cornerstone of TPD. They consist of three key components:

  • A "warhead" that binds to the protein of interest (POI).

  • An E3 ligase-recruiting ligand that hijacks a specific E3 ubiquitin ligase.

  • A chemical linker that connects the warhead and the E3 ligase ligand.

The PROTAC molecule brings the POI and the E3 ligase into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome.

The Critical Role of the Linker in PROTAC Design

The linker is a crucial component of a PROTAC, as its length, rigidity, and chemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation. The choice of linker can impact a PROTAC's:

  • Degradation efficiency (DC50 and Dmax)

  • Selectivity

  • Pharmacokinetic properties (solubility, permeability)

This compound: A PEG-Based PROTAC Linker

This compound is a PEG-based PROTAC linker. PEG linkers are commonly used in PROTAC design due to their hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule. The "16" in its name likely refers to the number of repeating ethylene glycol units, providing a significant length that can be advantageous for spanning the distance between the POI and the E3 ligase. The tetrahydropyran (THP) groups at each end serve as protecting groups for hydroxyl functionalities, which can be deprotected to allow for covalent attachment to the warhead and the E3 ligase ligand.

Hypothetical Application: Targeting "Target-X" for Degradation

To illustrate the application of the this compound linker, we will consider a hypothetical research project aimed at degrading "Target-X," a kinase implicated in a particular cancer. We will design a PROTAC, "TX-PROTAC," using a known inhibitor of Target-X as the warhead, a ligand for the von Hippel-Lindau (VHL) E3 ligase, and the this compound linker.

Data Presentation: Expected Outcomes for TX-PROTAC

The following tables present hypothetical, yet realistic, quantitative data that a researcher might expect to generate when characterizing a novel PROTAC like TX-PROTAC.

Table 1: Biochemical and Cellular Activity of TX-PROTAC

ParameterTX-PROTACTarget-X Inhibitor (Warhead only)
Target-X Binding Affinity (Kd) 50 nM25 nM
VHL Binding Affinity (Kd) 200 nMN/A
Target-X Degradation (DC50) 100 nMNo degradation
Maximum Degradation (Dmax) >95%N/A
Cellular IC50 (Cancer Cell Line) 250 nM1 µM

Table 2: Selectivity Profile of TX-PROTAC

Protein% Degradation at 1 µM TX-PROTAC
Target-X >95%
Kinase A (structurally similar) <10%
Kinase B (structurally dissimilar) <5%
Off-Target Protein 1 <5%
Off-Target Protein 2 <5%

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of a PROTAC using the this compound linker.

Protocol 1: Synthesis of TX-PROTAC

This protocol describes a general two-step process for synthesizing TX-PROTAC.

Step 1: Deprotection of this compound

  • Dissolve this compound in a suitable organic solvent (e.g., methanol).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a mild base (e.g., triethylamine).

  • Purify the resulting diol-PEG16 linker by column chromatography.

Step 2: Conjugation to Warhead and E3 Ligase Ligand

  • Activate the carboxyl group on the Target-X inhibitor using a coupling reagent (e.g., HATU, HOBt).

  • React the activated inhibitor with one end of the diol-PEG16 linker in the presence of a non-nucleophilic base (e.g., DIPEA).

  • Purify the resulting mono-substituted PEG linker.

  • Repeat steps 1 and 2 with the VHL ligand and the other end of the PEG linker.

  • Purify the final TX-PROTAC molecule using preparative HPLC.

  • Confirm the identity and purity of the final product by LC-MS and NMR.

Protocol 2: Western Blotting for Target-X Degradation
  • Plate cancer cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of TX-PROTAC (e.g., 1 nM to 10 µM) for a fixed time (e.g., 24 hours).

  • As controls, include a vehicle-treated sample (e.g., DMSO) and a sample treated with the Target-X inhibitor alone.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against Target-X overnight at 4°C.

  • Incubate with a loading control antibody (e.g., GAPDH, β-actin) as well.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the extent of Target-X degradation.

Protocol 3: Cell Viability Assay
  • Plate cancer cells in 96-well plates at a suitable density.

  • After 24 hours, treat the cells with a serial dilution of TX-PROTAC or the Target-X inhibitor.

  • Incubate the plates for 72 hours.

  • Add a cell viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.

  • Measure the luminescence or absorbance using a plate reader.

  • Calculate the IC50 values by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in targeted protein degradation.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ubiquitin-Proteasome System POI Target Protein (Target-X) PROTAC TX-PROTAC (this compound linker) POI->PROTAC Binds to 'warhead' Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation Ub Ubiquitin E3_Ligase E3 Ubiquitin Ligase (VHL) E3_Ligase->PROTAC Binds to E3 ligand Ub->POI Ubiquitination Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of action of a PROTAC synthesized with a this compound linker.

Experimental_Workflow start Start: Design TX-PROTAC synthesis Synthesis of TX-PROTAC (using this compound) start->synthesis biochem_assays Biochemical Assays (Binding Affinity) synthesis->biochem_assays degradation_assays Degradation Assays (Western Blot, DC50/Dmax) biochem_assays->degradation_assays functional_assays Functional Assays (Cell Viability, IC50) degradation_assays->functional_assays selectivity Selectivity Profiling functional_assays->selectivity end End: Candidate Selection selectivity->end

Caption: Experimental workflow for the development and characterization of TX-PROTAC.

Signaling_Pathway Upstream_Signal Upstream Signal TargetX Target-X (Kinase) Upstream_Signal->TargetX Activates Downstream_Effector Downstream Effector TargetX->Downstream_Effector Phosphorylates Cell_Proliferation Cell Proliferation Downstream_Effector->Cell_Proliferation Promotes TX_PROTAC TX-PROTAC TX_PROTAC->TargetX Induces Degradation

Caption: Hypothetical signaling pathway regulated by Target-X and disrupted by TX-PROTAC.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues with Thp-peg16-thp in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering solubility challenges with Thp-peg16-thp during the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Troubleshooting Guide

Issue: Poor solubility of this compound linker during reaction setup.

The solubility of PEG linkers can be influenced by the terminal protecting groups and the solvent system. While PEG itself is hydrophilic, the tetrahydropyranyl (THP) groups add a significant hydrophobic character.

Solvent Selection Table for PEG-based Linkers

SolventExpected Solubility of PEG LinkersNotes
Dichloromethane (DCM)GoodA common solvent for organic synthesis.
ChloroformGoodSimilar to DCM.
Dimethylformamide (DMF)ExcellentA polar aprotic solvent that is often effective for dissolving polar and large molecules.[1]
Dimethyl sulfoxide (DMSO)ExcellentAnother polar aprotic solvent with strong solvating power.[1]
Tetrahydrofuran (THF)Moderate to GoodA versatile solvent for many organic reactions.
Acetonitrile (ACN)ModerateMay be less effective for very long PEG chains.
WaterPoor (for THP-protected)The hydrophobic THP groups will limit solubility in aqueous solutions.[1]
Alcohols (e.g., Methanol, Ethanol)Moderate to PoorSolubility may be limited.
ToluenePoor to ModerateHeating may be required to improve solubility.[1]
Diethyl EtherPoorGenerally not a good solvent for polar molecules like PEGs.[1]

Troubleshooting Steps:

  • Solvent Choice: If you are experiencing solubility issues with this compound in a non-polar solvent, switch to a more polar aprotic solvent like DMF or DMSO.

  • Co-solvent System: Consider using a mixture of solvents. For example, a small amount of DMF or DMSO can be added to a less polar solvent like DCM to improve the solubility of the linker.

  • Gentle Heating: Gently warming the reaction mixture can help to dissolve the linker. However, be mindful of the thermal stability of your other reagents.

  • Sonication: Using an ultrasonic bath can aid in the dissolution of suspended solids.

Frequently Asked Questions (FAQs)

Q1: Why is my purified PROTAC with the PEG16 linker crashing out of solution?

PROTACs are often large molecules that can have poor solubility, even with the inclusion of a hydrophilic PEG linker. The final solubility is a complex interplay of the properties of the warhead, linker, and E3 ligase ligand.

Possible Solutions:

  • Formulation: For biological assays, consider formulating the PROTAC in a solution containing a small percentage of DMSO or other solubilizing agents.

  • pH Adjustment: If your PROTAC has ionizable groups, adjusting the pH of the buffer may improve its solubility.

  • Alternative Linkers: If solubility issues persist and negatively impact biological activity, it may be necessary to synthesize PROTACs with different linker compositions, such as shorter or more hydrophilic PEG chains.

Q2: I am having difficulty with the final deprotection of the THP groups. What are the recommended conditions?

THP ethers are acid-labile and can be deprotected under mild acidic conditions. The key is to use conditions that are strong enough to remove the THP groups without degrading the rest of the PROTAC molecule.

Recommended Deprotection Conditions:

  • Trifluoroacetic Acid (TFA): A common method is to treat the protected PROTAC with a solution of TFA in a solvent like DCM. The concentration of TFA can be varied (e.g., 1-20%) depending on the stability of the PROTAC.

  • p-Toluenesulfonic Acid (p-TsOH) or Pyridinium p-toluenesulfonate (PPTS): These are milder acids that can be effective for THP deprotection, often in an alcoholic solvent.

  • Iron(III) Tosylate: This Lewis acid has been reported as a mild catalyst for THP deprotection in methanol.

It is crucial to monitor the deprotection reaction closely by LC-MS to avoid overexposure to acidic conditions and potential side reactions.

Q3: Could the long PEG16 chain be causing issues with purification?

Yes, long PEG chains can make purification by standard flash chromatography more challenging due to their polarity and potential to streak on the column.

Purification Tips:

  • Reverse-Phase Chromatography: High-performance liquid chromatography (HPLC) using a C18 column is often the most effective method for purifying PROTACs with long PEG linkers.

  • Column Loading: Ensure the crude product is fully dissolved in a small amount of solvent before loading it onto the column to prevent precipitation at the column head.

  • Gradient Optimization: A carefully optimized gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like TFA or formic acid is crucial for good separation.

Experimental Protocols

Protocol 1: Amide Coupling of this compound-amine with a Carboxylic Acid-Functionalized Molecule (Warhead or E3 Ligase Ligand)

  • Reagents and Materials:

    • Carboxylic acid-functionalized molecule (1.0 eq)

    • This compound-amine (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve the carboxylic acid-functionalized molecule in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • In a separate vial, dissolve the this compound-amine in a minimal amount of anhydrous DMF.

    • Add the linker solution to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Deprotection of THP Groups from the PROTAC

  • Reagents and Materials:

    • THP-protected PROTAC

    • Dichloromethane (DCM)

    • Trifluoroacetic Acid (TFA)

  • Procedure:

    • Dissolve the THP-protected PROTAC in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA dropwise to the solution (start with a low concentration, e.g., 5% v/v).

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by LC-MS to confirm the removal of both THP groups. If the reaction is slow, additional TFA can be added.

    • Once the reaction is complete, concentrate the solution under reduced pressure to remove the DCM and excess TFA.

    • Co-evaporate with a solvent like toluene to ensure all TFA is removed.

    • Purify the final deprotected PROTAC using preparative HPLC.

Visualizations

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_deprotection Deprotection cluster_purification Purification & Analysis start Start Materials: Warhead-COOH Thp-PEG16-NH2 E3 Ligase Ligand coupling Amide Coupling (HATU, DIPEA, DMF) start->coupling protected_protac THP-Protected PROTAC coupling->protected_protac deprotection THP Deprotection (TFA, DCM) protected_protac->deprotection purification Purification (Prep-HPLC) deprotection->purification analysis Final PROTAC (LC-MS, NMR) purification->analysis

Caption: Experimental workflow for PROTAC synthesis using a THP-protected PEG linker.

troubleshooting_workflow start Solubility Issue with This compound? solvent_choice Is the solvent appropriate? (e.g., DCM, THF) start->solvent_choice Yes switch_solvent Switch to a more polar aprotic solvent (DMF or DMSO) solvent_choice->switch_solvent No physical_methods Have physical methods been attempted? solvent_choice->physical_methods Yes switch_solvent->physical_methods cosolvent Use a co-solvent system (e.g., DCM/DMF) heating Apply gentle heating physical_methods->heating No linker_modification Consider linker modification (if solubility persists as an issue in the final PROTAC) physical_methods->linker_modification Yes sonication Use sonication heating->sonication sonication->linker_modification shorter_peg Synthesize with a shorter PEG chain

Caption: Troubleshooting logic for this compound solubility issues.

References

Navigating the "Hook Effect" with Thp-peg16-thp Based PROTACs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing Proteolysis Targeting Chimeras (PROTACs), particularly those incorporating a Thp-peg16-thp linker, the "hook effect" presents a common experimental challenge. This phenomenon, characterized by a decrease in target protein degradation at high PROTAC concentrations, can lead to misinterpretation of data and hinder the development of potent protein degraders. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you understand, identify, and mitigate the hook effect in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTACs?

A1: The "hook effect" describes the paradoxical observation where the efficacy of a PROTAC in degrading its target protein diminishes at supra-optimal concentrations. Instead of a typical sigmoidal dose-response curve, PROTACs often exhibit a bell-shaped or "hooked" curve, where degradation is maximal at an optimal concentration and decreases as the concentration is further increased.

Q2: What is the underlying mechanism of the hook effect with this compound based PROTACs?

A2: The hook effect arises from the fundamental mechanism of PROTAC action, which relies on the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. At excessively high concentrations, the PROTAC can saturate both the target protein and the E3 ligase independently, leading to the formation of non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation. The long and flexible nature of a PEG16 linker in a this compound based PROTAC can provide the necessary spatial orientation for efficient ternary complex formation at optimal concentrations, but may also contribute to the formation of these unproductive binary complexes at higher concentrations.

Q3: How can I identify if my this compound based PROTAC is exhibiting a hook effect?

A3: The most direct way to identify a hook effect is by performing a comprehensive dose-response experiment over a wide range of concentrations. If you observe a decrease in target protein degradation at the highest concentrations tested, it is a strong indication of the hook effect. A visual representation of this would be a bell-shaped curve when plotting percent degradation against PROTAC concentration.

Q4: What are the implications of the hook effect on my experimental results?

Troubleshooting Guides

Problem 1: My dose-response curve for a this compound based PROTAC shows a bell shape, with decreased degradation at high concentrations.

  • Likely Cause: You are observing the hook effect.

  • Troubleshooting Steps:

    • Confirm and Characterize: Repeat the dose-response experiment, ensuring you have a sufficient number of data points at the higher concentration range to clearly define the descending part of the curve.

    • Determine the Optimal Concentration (DC50 and Dmax): From the full dose-response curve, identify the concentration that elicits the maximal degradation (Dmax) and the concentration that achieves 50% of this maximal degradation (DC50). For future experiments, use concentrations at or around the Dmax to achieve the desired effect.

    • Biophysical Validation: If resources permit, utilize biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinities of your PROTAC to both the target protein and the E3 ligase individually, and to assess the stability of the ternary complex. A strong correlation between the decrease in ternary complex formation at high concentrations and the observed hook effect in cellular assays can confirm the underlying mechanism.

Problem 2: I am not observing any degradation with my this compound based PROTAC, even at high concentrations.

  • Likely Cause: This could be due to several factors, including the possibility that your entire concentration range falls within the hook effect region, or other experimental issues.

  • Troubleshooting Steps:

    • Expand the Concentration Range: Test a much broader range of concentrations, including very low (picomolar to nanomolar) concentrations. It is possible that the optimal degradation window is narrower than anticipated.

    • Verify E3 Ligase Expression: Confirm that the recruited E3 ligase is expressed at sufficient levels in your cell line using Western Blot or qPCR.

    • Assess Cell Permeability: The large and flexible this compound linker might affect the cell permeability of your PROTAC. Consider performing a cell permeability assay to ensure your PROTAC is reaching its intracellular targets.

    • Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) or a NanoBRET assay to confirm that your PROTAC is engaging with the target protein and the E3 ligase within the cell.

    • Check Compound Integrity: Ensure that your PROTAC is stable and has not degraded. Prepare fresh stock solutions and store them appropriately.

Data Presentation

The following table summarizes hypothetical data from a dose-response experiment with a this compound based PROTAC targeting Protein X, illustrating a typical hook effect.

PROTAC Concentration (nM)% Protein X Degradation (Dmax = 90%)DC50 (nM)
0.115\multirow{7}{*}{10}
140
1090
10075
100050
1000020

Note: This data is for illustrative purposes only and will vary depending on the specific PROTAC, target, and experimental conditions.

Experimental Protocols

1. Dose-Response Analysis by Western Blot

This protocol is to determine the DC50 and Dmax of a this compound based PROTAC and to identify the hook effect.

  • Cell Seeding: Plate your cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of your this compound based PROTAC in complete cell culture medium. A recommended concentration range to start with is 0.1 nM to 10 µM to capture the full dose-response curve. Treat the cells for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the percentage of degradation relative to the vehicle control against the log of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax.

2. Co-Immunoprecipitation (Co-IP) to Assess Ternary Complex Formation

This protocol can be used to qualitatively assess the formation of the ternary complex at different PROTAC concentrations.

  • Cell Treatment: Treat cells with your this compound based PROTAC at a concentration that gives maximal degradation, a higher concentration that shows the hook effect, and a vehicle control. It is advisable to co-treat with a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex.

  • Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody against your target protein (or a tag on the protein) overnight at 4°C.

    • Add protein A/G beads to capture the antibody-antigen complex.

  • Washing and Elution: Wash the beads several times to remove non-specific binding proteins. Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against the target protein and the recruited E3 ligase. An increase in the co-immunoprecipitated E3 ligase at the optimal PROTAC concentration compared to the vehicle control and the high concentration (hook effect region) indicates the formation of the ternary complex.

Mandatory Visualizations

PROTAC_Mechanism_and_Hook_Effect cluster_productive Optimal Concentration: Productive Ternary Complex Formation cluster_hook High Concentration: Unproductive Binary Complexes (Hook Effect) Target Target Protein Ternary_Complex Productive Ternary Complex Target->Ternary_Complex PROTAC_optimal PROTAC PROTAC_optimal->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation PROTAC_high1 Excess PROTAC Binary_Complex1 Binary Complex (Target-PROTAC) PROTAC_high1->Binary_Complex1 PROTAC_high2 Excess PROTAC Binary_Complex2 Binary Complex (E3-PROTAC) PROTAC_high2->Binary_Complex2 Target_binary Target Protein Target_binary->Binary_Complex1 E3_Ligase_binary E3 Ligase E3_Ligase_binary->Binary_Complex2 No_Degradation Inhibition of Degradation Binary_Complex1->No_Degradation Binary_Complex2->No_Degradation

Caption: PROTAC mechanism and the cause of the hook effect.

Troubleshooting_Workflow Start Observe Bell-Shaped Dose-Response Curve Is_Hook_Effect Is it the Hook Effect? Start->Is_Hook_Effect Confirm_Characterize 1. Confirm and Characterize (Wider Dose Range) Is_Hook_Effect->Confirm_Characterize Yes No_Degradation No Degradation Observed Is_Hook_Effect->No_Degradation No/Unsure Determine_Optimal 2. Determine Optimal Concentration (DC50 & Dmax) Confirm_Characterize->Determine_Optimal Biophysical_Validation 3. Biophysical Validation (SPR, ITC, etc.) Determine_Optimal->Biophysical_Validation Cellular_Validation 4. Cellular Validation (Co-IP, CETSA) Biophysical_Validation->Cellular_Validation Resolution Optimized Experiment Cellular_Validation->Resolution Troubleshoot_No_Deg Troubleshoot Other Factors: - E3 Ligase Expression - Cell Permeability - Target Engagement - Compound Integrity No_Degradation->Troubleshoot_No_Deg Troubleshoot_No_Deg->Resolution

Caption: A logical workflow for troubleshooting the hook effect.

Technical Support Center: Improving the In Vivo Stability of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address specific challenges encountered when using Polyethylene Glycol (PEG) linkers to improve the in-vivo stability and overall performance of Proteolysis Targeting Chimeras (PROTACs).

Troubleshooting Guide

This guide addresses common issues observed during the experimental evaluation of PEGylated PROTACs.

IssuePotential Cause(s)Recommended Solution(s)
1. Low PROTAC exposure in vivo despite good in vitro potency. Poor Metabolic Stability: The PROTAC is rapidly metabolized, often at the linker. PEG linkers can be susceptible to oxidative metabolism.[1]- Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to identify metabolic hotspots.[1] - Modify the PROTAC structure at the site of metabolism. For instance, deuteration at metabolically liable positions can slow down metabolism.[1] - Consider alternative, more rigid linker chemistries (e.g., incorporating piperazine, piperidine, or triazole rings) that are less prone to metabolism.[2][]
Poor Cell Permeability: The PROTAC's high molecular weight and polarity, often increased by hydrophilic PEG linkers, can hinder its ability to cross cell membranes.- Perform in vitro permeability assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays. - Synthesize PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to find a balance between solubility and permeability. - Optimize physicochemical properties like lipophilicity (cLogP) and topological polar surface area (TPSA) through medicinal chemistry.
2. Inconsistent results between in vitro and in vivo experiments. Species-Specific Differences in Metabolism: Metabolic enzymes can vary significantly between the animal model and the in vitro system (e.g., human liver microsomes).- Use liver microsomes or hepatocytes from the same species as the in vivo model for in vitro stability assays to ensure a better correlation. - Characterize the metabolites formed in both in vitro and in vivo systems to understand any species-specific metabolic pathways.
Plasma Instability: The PROTAC may be unstable in blood plasma due to degradation by enzymes like esterases.- Conduct plasma stability assays to determine the PROTAC's half-life in plasma from the relevant species. - If instability is confirmed, modify the linker or ligand moieties to remove labile functional groups.
3. Pronounced "hook effect" observed at low concentrations. Suboptimal Linker Conformation: The PEG linker's flexibility might favor the formation of binary complexes (PROTAC-Target or PROTAC-E3 Ligase) over the productive ternary complex at high concentrations.- Experiment with linkers of different lengths or compositions (e.g., more rigid alkyl chains) to alter the conformational landscape of the PROTAC. - A linker that promotes strong positive cooperativity in ternary complex formation can help mitigate the hook effect. Perform a full dose-response curve to identify the optimal concentration for maximum degradation.
4. No target degradation despite confirmed cell permeability. Inefficient Ternary Complex Formation: The PEG linker's length or flexibility may not be optimal for the required protein-protein interactions. The linker must be long enough to avoid steric clashes but not so long that it creates an unstable or unproductive complex.- Evaluate ternary complex formation directly using biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET. - Systematically synthesize and test a series of PROTACs with varying PEG linker lengths to empirically determine the optimal length for your specific system.
E3 Ligase Not Expressed/Active: The recruited E3 ligase may not be present or active in the chosen cell line.- Confirm the expression and activity of the recruited E3 ligase in your cell line using methods like Western blotting or qPCR.

Quantitative Data Summary

The properties of the PEG linker are critical determinants of a PROTAC's overall profile. The following tables summarize quantitative data illustrating these relationships.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBA
PROTAC A 2x PEG units8502.5150412
PROTAC B 4x PEG units9381.8175414
PROTAC C 6x PEG units10261.1200416
Data is illustrative and compiled from various sources in the literature. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Table 2: Effect of Linker Length and Type on Degradation Potency (DC₅₀)

Target ProteinLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Reference
TBK1 Alkyl/Ether< 12No degradation~0
TBK1 PEG> 12Effective degradation>80
CRBN Alkyl9Concentration-dependent decrease>70
CRBN PEG9 (3x PEG units)Weak degradation<30
BRD9 Flexible (PEG)~2054>90
BRD9 Rigid (Piperazine)~2028>95
DC₅₀ and Dₘₐₓ values are cell-line dependent. This table illustrates general trends.

Visualizations

PROTAC Mechanism and Experimental Workflow

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) Ubiquitination Poly-Ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targets POI to Degradation POI Degradation Proteasome->Degradation Results in Recycling PROTAC & E3 Ligase Recycled Degradation->Recycling

Caption: The PROTAC mechanism of action, from ternary complex formation to protein degradation.

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Design Rational Design (Ligands, Linker Length/Type) Synthesis Chemical Synthesis of PROTAC Analogs Design->Synthesis Biochem Biochemical Assays (Ternary Complex Formation, SPR, ITC) Synthesis->Biochem Cellular Cellular Assays (Western Blot for DC₅₀/Dₘₐₓ) Biochem->Cellular Permeability Permeability Assays (PAMPA, Caco-2) Cellular->Permeability Metabolic Metabolic Stability (Microsomes, Hepatocytes) Permeability->Metabolic PK Pharmacokinetics (PK) (Exposure, Half-life) Metabolic->PK PD Pharmacodynamics (PD) (Target Degradation in Tissue) PK->PD Efficacy Efficacy Studies (Disease Model) PD->Efficacy Optimization Optimization Loop Efficacy->Optimization Iterate Optimization->Design

Caption: A typical experimental workflow for the development and evaluation of PROTACs.

Troubleshooting_Logic Start PROTAC shows poor in vivo stability/efficacy Q1 Is in vitro degradation potent? Start->Q1 A1_No Optimize for Potency: 1. Confirm Ternary Complex Formation 2. Vary Linker Length/Composition 3. Check E3 Ligase Expression Q1->A1_No No Q2 Is the PROTAC cell permeable? Q1->Q2 Yes A2_No Improve Permeability: 1. Reduce HBD/PSA 2. Increase Lipophilicity (e.g., Alkyl Linker) Q2->A2_No No Q3 Is the PROTAC metabolically stable? Q2->Q3 Yes A3_No Improve Stability: 1. Identify Metabolic Hotspots 2. Introduce Rigid/Cyclic Elements 3. Deuterate Liable Positions Q3->A3_No No End Proceed to PK/PD and Efficacy Studies Q3->End Yes

Caption: A logical workflow for troubleshooting poor in vivo performance of PROTACs.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in a PROTAC? A PROTAC consists of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker's role is to bridge the two ligands, enabling the formation of a stable ternary complex between the target protein and the E3 ligase. This proximity is essential for the subsequent ubiquitination and proteasomal degradation of the target protein. PEG linkers are often used due to their hydrophilicity, which can improve the solubility and biocompatibility of the PROTAC molecule.

Q2: How does PEG linker length affect PROTAC activity? Linker length is a critical parameter. An optimal length is required to balance the formation of a stable ternary complex.

  • Too short: A short linker may cause steric clashes between the target protein and the E3 ligase, preventing the formation of a productive complex.

  • Too long: An excessively long linker can lead to an unstable or unproductive ternary complex where the necessary proximity for efficient ubiquitin transfer is not achieved. This can also increase the "hook effect". The optimal length is system-dependent and must be determined empirically.

Q3: Can a PEG linker negatively impact the in vivo stability of a PROTAC? Yes. While beneficial for solubility, PEG linkers can introduce liabilities. Their flexibility and the presence of ether oxygens can make them susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to rapid clearance and low in vivo exposure. Furthermore, excessive hydrophilicity from long PEG chains can reduce passive cell permeability, limiting the PROTAC's ability to reach its intracellular target.

Q4: Are there alternatives to purely PEG linkers to improve stability? Yes, medicinal chemists often design hybrid or more rigid linkers. Incorporating cyclic structures like piperazine, piperidine, or aromatic rings can introduce conformational rigidity. This can pre-organize the PROTAC into a bioactive conformation, potentially improving potency and enhancing metabolic stability. Replacing PEG units with alkyl chains can increase hydrophobicity, which may improve cell permeability, but a careful balance must be struck to maintain adequate solubility.

Q5: What is the "hook effect" and how does the linker influence it? The "hook effect" describes the phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations. This occurs because at high concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. The properties of the linker, including its length and flexibility, can significantly influence the concentration at which the hook effect becomes apparent.

Key Experimental Protocols

Metabolic Stability Assay using Liver Microsomes
  • Objective: To determine the rate of metabolism of a PROTAC by phase I enzymes, providing an estimate of its metabolic stability.

  • Materials:

    • Test PROTAC

    • Liver microsomes (human or other species)

    • NADPH regenerating system

    • Phosphate buffer

    • Positive and negative control compounds

    • Acetonitrile (or other organic solvent) for reaction termination

    • LC-MS/MS system for analysis.

  • Procedure:

    • Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).

    • Incubate the PROTAC at a low concentration (e.g., 1 µM) with liver microsomes in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction in each aliquot by adding an equal volume of cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent PROTAC at each time point.

    • Calculate the half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) from the rate of disappearance of the PROTAC.

Western Blot for Protein Degradation
  • Objective: To quantify the degradation of a target protein after treatment with a PROTAC and determine DC₅₀ and Dₘₐₓ values.

  • Procedure:

    • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from pM to µM concentrations) for a defined period (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Harvest the cells and lyse them in RIPA buffer (or similar lysis buffer) containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

    • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein. Also, probe for a loading control protein (e.g., GAPDH, Tubulin, or Vinculin).

    • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

General Synthesis of a PEGylated PROTAC
  • Objective: To synthesize a PROTAC by coupling a Protein of Interest (POI) ligand and an E3 ligase ligand via a PEG linker.

  • Materials:

    • POI ligand with a suitable functional group (e.g., amine, alkyne).

    • E3 ligase ligand (e.g., pomalidomide) with a suitable functional group.

    • Bifunctional PEG linker (e.g., HOOC-PEGn-N₃).

    • Coupling reagents (e.g., HATU, DIPEA for amide coupling).

    • Copper catalyst (for click chemistry, if applicable).

    • Solvents (e.g., DMF, DMSO).

    • Purification supplies (e.g., HPLC).

  • Procedure (Example using Amide Coupling and Click Chemistry):

    • First Coupling Reaction (Amide Bond Formation):

      • Dissolve the E3 ligase ligand (e.g., pomalidomide-NH₂) and the bifunctional PEG linker (e.g., HOOC-PEGn-N₃) in a solvent like DMF.

      • Add coupling reagents such as HATU and DIPEA.

      • Stir the reaction at room temperature, monitoring by LC-MS until completion.

      • Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

    • Second Coupling Reaction (Click Chemistry):

      • Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H₂O).

      • Add a copper(I) catalyst, such as copper(II) sulfate and sodium ascorbate.

      • Stir the reaction until completion, monitoring by LC-MS.

      • Purify the final PROTAC product by preparative HPLC and confirm its identity and purity by LC-MS and NMR.

References

Technical Support Center: Thp-PEG16-Thp Linkers for Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Thp-PEG16-Thp linkers. This resource is designed for researchers, scientists, and drug development professionals utilizing our advanced linker technology to enhance the specificity of their PROTACs and other targeted therapies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.

Understanding this compound Linkers

The this compound linker is a novel, acid-labile linker designed to improve the therapeutic index of targeted protein degraders by minimizing off-target effects. It comprises a 16-unit polyethylene glycol (PEG) spacer flanked by two tetrahydropyran (Thp) protecting groups. The PEG component enhances solubility and optimizes the spatial orientation of the PROTAC, while the acid-sensitive Thp groups are designed to be cleaved within the acidic environment of the lysosome, leading to the targeted release of the active molecule. This spatially controlled activation helps to reduce systemic exposure to the active PROTAC, thereby mitigating off-target degradation and associated toxicities.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis, purification, and application of PROTACs featuring the this compound linker.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield During Synthesis Incomplete coupling of the this compound linker to the warhead or E3 ligase ligand.- Optimize coupling reaction conditions (e.g., extend reaction time, increase reagent concentration).- Ensure anhydrous conditions, as moisture can quench coupling reagents.- Use a different coupling agent (e.g., HATU, HOBt).
Premature cleavage of the Thp protecting groups.- Avoid acidic conditions during synthesis and work-up.- Use a milder base for any necessary pH adjustments.
Difficult Purification Co-elution of starting materials and product.- Employ a different chromatography system (e.g., reverse-phase HPLC instead of normal-phase).- Optimize the solvent gradient for better separation.
Degradation of the product on the column.- Neutralize the silica gel with a suitable base (e.g., triethylamine in the mobile phase) if using normal-phase chromatography.- Work at lower temperatures to minimize degradation.
Inconsistent In Vitro Activity Incomplete cleavage of the Thp groups in the cellular assay.- Ensure the target cells have sufficiently acidic lysosomes.- Increase the incubation time to allow for more efficient cleavage.
Instability of the PROTAC in the cell culture medium.- Assess the stability of the compound in the medium over the time course of the experiment.- Consider using a more stable formulation or reducing the incubation time if significant degradation is observed.
High Off-Target Effects Observed Premature cleavage of the Thp linker in the extracellular environment.- Test the stability of the linker at physiological pH (7.4).- If cleavage is observed, consider redesigning the linker with a less acid-sensitive protecting group.
Non-specific uptake of the PROTAC.- Evaluate the cellular uptake mechanism.- Modify the PROTAC to enhance receptor-mediated endocytosis for more specific delivery.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism by which the this compound linker reduces off-target effects?

A1: The this compound linker is designed to be stable at physiological pH (7.4) but labile in acidic environments. The primary mechanism for reducing off-target effects is through lysosome-targeted release. Once the PROTAC is internalized by the cell, it is trafficked to the lysosome, where the low pH (~4.5-5.0) environment catalyzes the cleavage of the Thp protecting groups. This releases the active PROTAC in a localized manner, minimizing its exposure to other cellular compartments and potential off-target proteins.

Q2: At what pH does the Thp group cleave?

A2: The tetrahydropyranyl (Thp) ether is an acetal that is susceptible to acid-catalyzed hydrolysis. Cleavage is typically efficient at a pH below 5. The acidic environment of the lysosome (pH 4.5-5.0) is ideal for this process.

Q3: How can I confirm the cleavage of the Thp linker within the cell?

A3: You can use techniques like LC-MS/MS to analyze cell lysates. By comparing the mass spectra of lysates from cells treated with the Thp-protected PROTAC to a standard of the deprotected, active PROTAC, you can detect the presence of the cleaved product.

Q4: What is the role of the PEG16 spacer?

A4: The polyethylene glycol (PEG) spacer of 16 units serves multiple purposes. It enhances the aqueous solubility of the often-hydrophobic PROTAC molecule, improves its pharmacokinetic properties, and provides the necessary length and flexibility to allow for the formation of a stable ternary complex between the target protein and the E3 ubiquitin ligase.

Q5: Can the this compound linker be used for molecules other than PROTACs?

A5: Yes, this linker technology can be adapted for other targeted drug delivery systems where controlled release in an acidic environment is desirable. This includes antibody-drug conjugates (ADCs) and small molecule drug conjugates where lysosomal delivery and activation are key to the therapeutic strategy.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC with a this compound Linker

This protocol outlines a general procedure for the final coupling step in the synthesis of a PROTAC using a this compound linker with terminal amine and carboxylic acid functionalities.

Materials:

  • Warhead-Thp-PEG16-NH2 (1 equivalent)

  • E3 Ligase Ligand-COOH (1.2 equivalents)

  • HATU (1.2 equivalents)

  • DIPEA (3 equivalents)

  • Anhydrous DMF

  • Anhydrous DCM

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4

  • Silica gel for column chromatography

Procedure:

  • Dissolve Warhead-Thp-PEG16-NH2 and E3 Ligase Ligand-COOH in anhydrous DMF.

  • Add HATU and DIPEA to the reaction mixture.

  • Stir the reaction at room temperature under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in DCM) to obtain the final Thp-protected PROTAC.

Protocol 2: In Vitro PROTAC Activity Assay

This protocol describes a general method for evaluating the degradation of a target protein by a PROTAC in a cell-based assay.

Materials:

  • Target cell line

  • Complete cell culture medium

  • Thp-protected PROTAC

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • The next day, treat the cells with varying concentrations of the Thp-protected PROTAC or vehicle control.

  • Incubate the cells for a desired period (e.g., 4, 8, 16, or 24 hours) at 37°C in a CO2 incubator.

  • After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using the BCA protein assay.

  • Perform Western blotting to analyze the levels of the target protein and the loading control.

  • Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration.

Visualizations

PROTAC_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell Thp_PROTAC Thp-Protected PROTAC Endocytosis Endocytosis Thp_PROTAC->Endocytosis Endosome Endosome (pH ~6.0) Endocytosis->Endosome Lysosome Lysosome (pH ~4.5-5.0) Endosome->Lysosome Active_PROTAC Active PROTAC Lysosome->Active_PROTAC Thp Cleavage Ternary_Complex Ternary Complex Active_PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action for a lysosome-targeted Thp-protected PROTAC.

experimental_workflow Start Start: Cell Seeding Treatment Treatment with Thp-PROTAC Start->Treatment Incubation Incubation (4-24h) Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification Western_Blot Western Blot Analysis Quantification->Western_Blot Analysis Data Analysis and Quantification Western_Blot->Analysis End End: Determine Degradation Analysis->End

Caption: Experimental workflow for assessing PROTAC-mediated protein degradation.

troubleshooting_logic Start High Off-Target Effects? Check_Stability Check Linker Stability at pH 7.4 Start->Check_Stability Yes Is_Stable Stable? Check_Stability->Is_Stable Redesign_Linker Redesign Linker with Less Acid-Sensitive Group Is_Stable->Redesign_Linker No Evaluate_Uptake Evaluate Cellular Uptake Mechanism Is_Stable->Evaluate_Uptake Yes Problem_Solved Potential for Reduced Off-Target Effects Redesign_Linker->Problem_Solved Is_Specific Specific Uptake? Evaluate_Uptake->Is_Specific Modify_PROTAC Modify PROTAC for Receptor-Mediated Endocytosis Is_Specific->Modify_PROTAC No Is_Specific->Problem_Solved Yes Modify_PROTAC->Problem_Solved

challenges in the synthesis of long-chain PEG linkers like Thp-peg16-thp

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of long-chain polyethylene glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of complex molecules like Thp-peg16-thp.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing long-chain, monodisperse PEG linkers like this compound?

The synthesis of long-chain, monodisperse PEG linkers presents several key challenges:

  • Polydispersity: Traditional PEG synthesis methods often result in a mixture of PEG chains of varying lengths (polydispersity). Achieving a single, defined molecular weight (monodispersity) is crucial for applications in drug delivery, as heterogeneity can impact the efficacy and safety of the final conjugate.[1][2] Stepwise synthetic approaches are often required to obtain monodisperse PEGs, which can be time-consuming.[2][3]

  • Purification: The high polarity and water solubility of long PEG chains make their purification by standard chromatographic techniques challenging.[4] Products often streak on TLC plates and co-elute with impurities, necessitating specialized purification methods like preparative HPLC or the use of specific resin beads.

  • Protecting Group Strategy: The selection and manipulation of protecting groups for the terminal functional groups are critical. For this compound, the tetrahydropyranyl (THP) group is used to protect hydroxyl groups. While effective, the introduction of a THP group creates a new stereocenter, which can lead to diastereomeric mixtures that may complicate analysis. The acidic conditions required for THP removal may also affect other acid-sensitive functional groups in the molecule.

  • Characterization: The characterization of long-chain PEG linkers requires a combination of analytical techniques. Mass spectrometry (ESI-MS, MALDI-MS) is used to confirm the molecular weight, but the polydispersity of PEG samples can complicate spectral interpretation. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product and intermediates.

  • Yield and Scalability: Stepwise synthesis of long-chain PEGs can be a lengthy process with multiple steps, potentially leading to low overall yields. Scaling up the synthesis for preclinical and clinical development can be a significant hurdle.

Q2: Why is a monodisperse PEG linker important in drug development?

Monodisperse PEG linkers are highly desired in drug development for several reasons:

  • Homogeneous Product: Using a monodisperse PEG linker ensures the final drug conjugate (e.g., an antibody-drug conjugate or PROTAC) is a single, well-defined chemical entity. This simplifies characterization, quality control, and regulatory approval.

  • Predictable Pharmacokinetics: The length of the PEG chain significantly influences the pharmacokinetic properties of a drug, such as its circulation half-life and clearance rate. A uniform PEG length leads to more predictable and consistent behavior in vivo.

  • Reproducible Efficacy and Safety: Heterogeneity in the PEG linker can lead to a mixture of drug conjugates with varying efficacy and toxicity profiles. Monodispersity ensures a consistent and reproducible biological effect.

Q3: What are the advantages and disadvantages of using a THP protecting group in PEG synthesis?

The tetrahydropyranyl (THP) group is a common choice for protecting alcohols.

Advantages:

  • Stability: THP ethers are stable to strongly basic conditions, organometallic reagents, and hydrides, making them compatible with a wide range of synthetic transformations.

  • Ease of Introduction: The THP group is typically introduced under acidic conditions by reacting the alcohol with 3,4-dihydro-2H-pyran (DHP).

Disadvantages:

  • Formation of Diastereomers: The reaction of an alcohol with DHP creates a new chiral center, which can result in a mixture of diastereomers if the alcohol is already chiral. This can complicate purification and characterization.

  • Acidic Deprotection: The THP group is removed under acidic conditions. This may not be suitable for substrates containing other acid-labile functional groups. Careful selection of deprotection conditions is necessary to avoid unwanted side reactions.

Troubleshooting Guide

Problem Possible Causes Solutions
Low yield in PEG elongation step Incomplete reaction during the coupling step.Increase the molar excess of the incoming PEG monomer to drive the reaction to completion. Optimize reaction time and temperature.
Steric hindrance at the reaction site.Consider using a less sterically hindered PEG monomer or a different coupling chemistry.
Degradation of reagents.Use freshly prepared and purified reagents.
Streaking on TLC during purification High polarity of the PEG linker.Use a more polar solvent system for TLC analysis. A common mobile phase for PEG compounds is a mixture of chloroform, methanol, and a small amount of water or ammonia.
Interaction with the silica gel.Consider using reverse-phase TLC plates.
Difficult purification by column chromatography Poor separation of the product from starting materials and byproducts.Use a gradient elution with a solvent system like chloroform/methanol or ethanol/water. Consider using specialized chromatography media, such as polystyrene-divinylbenzene beads. Preparative reverse-phase HPLC can also be an effective purification method.
Incomplete removal of the THP protecting group Insufficiently acidic conditions.Increase the concentration of the acid catalyst or the reaction time. Common deprotection conditions include acetic acid in a THF/water mixture or p-toluenesulfonic acid in ethanol.
Inappropriate solvent.Ensure the solvent system effectively dissolves both the protected PEG linker and the acid catalyst.
Presence of multiple spots on TLC or peaks in HPLC after THP deprotection, even with a pure starting material Formation of diastereomers due to the THP group.This is an inherent characteristic of using a THP protecting group with a chiral center. The diastereomers may have slightly different chromatographic behavior. If possible, try to separate them or proceed with the mixture if it does not affect the subsequent steps.
Unexpected side products during THP deprotection The acidic conditions are too harsh and affect other functional groups.Use milder acidic conditions, such as pyridinium p-toluenesulfonate (PPTS) in ethanol. Alternatively, explore other deprotection methods, such as using LiCl in a water/DMSO mixture at elevated temperatures.
Difficulty in characterizing the final product by mass spectrometry Formation of multiple charged species in ESI-MS.Optimize the ESI-MS conditions, such as the solvent system and instrument parameters.
Polydispersity of the sample.Use MALDI-TOF MS, which is often better for analyzing polydisperse samples. If a monodisperse product is expected, this may indicate incomplete purification.

Quantitative Data Summary

The following table summarizes typical yields for key steps in the synthesis of long-chain PEG linkers, based on literature reports. Actual yields may vary depending on the specific reaction conditions and the length of the PEG chain.

Reaction Step Protecting Group Strategy Typical Yield Reference
PEG Elongation (per step)Acid-labile (e.g., DMTr)80-95%
PEG Elongation (one-pot)Base-labile (e.g., phenethyl)25-86%
THP Protection of AlcoholAcid-catalyzed (e.g., PPTS)>95%
THP DeprotectionAcid-catalyzed (e.g., p-TsOH)Quantitative
THP DeprotectionLiCl in H2O/DMSO85-95%

Experimental Protocols

Protocol 1: General Procedure for THP Protection of a Hydroxyl Group
  • Dissolve the alcohol in anhydrous dichloromethane (CH2Cl2) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add 3,4-dihydro-2H-pyran (DHP) (typically 1.5 to 2 equivalents) to the solution.

  • Add a catalytic amount of an acid catalyst , such as pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion , quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extract the product with an organic solvent (e.g., CH2Cl2 or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for THP Deprotection
  • Dissolve the THP-protected compound in a suitable solvent mixture, such as acetic acid/tetrahydrofuran/water (e.g., in a 4:2:1 ratio).

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the reaction by TLC.

  • Once the reaction is complete , carefully neutralize the acid with a saturated aqueous solution of NaHCO3.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the deprotected alcohol by column chromatography if necessary.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Thp-peg(n)-thp cluster_purification Purification & Analysis start PEG(n-x) diol protect1 Mono-THP Protection start->protect1 mono_thp Thp-O-PEG(n-x)-OH protect1->mono_thp couple Coupling with HO-PEG(x)-OTs mono_thp->couple thp_peg_ots Thp-O-PEG(n)-OTs couple->thp_peg_ots activate Activation of terminal OH (e.g., Tosylation) purify Column Chromatography thp_peg_ots->purify thp_peg_oh Thp-O-PEG(n)-OH deprotect Final THP Deprotection final_product HO-PEG(n)-OH analyze Characterization (NMR, MS) purify->analyze

Caption: A simplified workflow for the stepwise synthesis of a long-chain PEG linker.

Troubleshooting_Tree start Low Yield in Coupling Step q1 Is starting material consumed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No res1 Check for product degradation during workup/purification. a1_yes->res1 q2 Are reagents fresh and anhydrous? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the reaction stoichiometry correct? a2_yes->q3 res2 Prepare fresh reagents and ensure anhydrous conditions. a2_no->res2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no res4 Optimize reaction time and temperature. a3_yes->res4 res3 Increase molar excess of one reagent. a3_no->res3

Caption: A decision tree for troubleshooting low yields in PEG coupling reactions.

References

Technical Support Center: Enhancing Cell Permeability of Thp-peg16-thp PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Proteolysis Targeting Chimeras (PROTACs) featuring a Thp-peg16-thp linker.

Introduction

PROTACs are a promising therapeutic modality that leverages the cell's ubiquitin-proteasome system to degrade target proteins. However, their large molecular weight and high polar surface area often result in poor cell permeability, limiting their efficacy. This guide focuses on strategies to enhance the cellular uptake of PROTACs containing the this compound linker, a long-chain polyethylene glycol (PEG) based linker with tetrahydropyran (Thp) protecting groups. While the Thp groups are typically removed during the final synthesis steps, the long PEG16 chain presents unique challenges and opportunities for optimizing cell permeability.

Troubleshooting Guide

Q1: My this compound PROTAC shows high biochemical activity but low cellular efficacy. Could this be a permeability issue?

A: Yes, a significant drop in activity between biochemical and cellular assays is a strong indicator of poor cell permeability. PROTACs, especially those with long, flexible linkers, often face challenges in crossing the cell membrane to reach their intracellular targets. The large size and polarity of the PEG16 linker can be a primary contributor to this issue.

Q2: What are the key physicochemical properties of a this compound PROTAC that influence its cell permeability?

A: Several properties are critical:

  • Molecular Weight (MW): PROTACs with long PEG linkers have high MWs, which generally correlates with reduced passive diffusion across the cell membrane.

  • Polar Surface Area (PSA): The numerous ether oxygens in the PEG16 chain contribute to a high PSA, which can hinder passage through the lipophilic cell membrane.

  • Lipophilicity (LogP): An optimal LogP is crucial. While some lipophilicity is needed, excessively high LogP can lead to poor aqueous solubility or entrapment within the cell membrane.

  • Conformational Flexibility: Long PEG linkers are highly flexible. This can be advantageous if the PROTAC can adopt a folded conformation (a "chameleonic" effect) to shield its polar surface in the lipid bilayer. However, extended conformations can expose the polar surface and reduce permeability.

  • Intramolecular Hydrogen Bonding (IMHB): The ability to form IMHBs can help to mask polar groups and reduce the effective PSA, thereby improving permeability.

Q3: How can I experimentally assess the permeability of my this compound PROTAC?

A: Two standard in vitro assays are recommended:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput assay that assesses passive diffusion across an artificial lipid membrane. It is a good first screen for membrane permeability.[1][2]

  • Caco-2 Permeability Assay: This assay uses a monolayer of human intestinal cells and can assess both passive diffusion and the influence of active transport mechanisms (efflux and uptake). It is considered more physiologically relevant than PAMPA.[2][3]

Q4: What strategies can I employ to improve the cell permeability of my this compound PROTAC?

A: Several rational design strategies can be considered:

  • Linker Modification:

    • Shorten the Linker: Systematically synthesize PROTACs with shorter PEG linkers (e.g., PEG8, PEG4) to reduce MW and PSA. Studies have shown that shorter linkers often lead to improved permeability.[4]

    • Increase Rigidity: Replace the flexible PEG linker with more rigid structures, such as alkyl chains or cyclic moieties (e.g., piperazine, piperidine). This can pre-organize the PROTAC into a more favorable conformation for membrane crossing and reduce the entropic penalty of folding.

    • Modify Linker Composition: Substitute some ether oxygens in the PEG chain with alkyl groups to decrease polarity and PSA.

  • Prodrug Approach: Mask polar functional groups on the PROTAC with lipophilic, cleavable moieties. These groups would be removed by intracellular enzymes, releasing the active PROTAC inside the cell.

  • Formulation Strategies: For preclinical studies, consider using formulation vehicles or nanoparticle delivery systems to improve solubility and cellular uptake.

Frequently Asked Questions (FAQs)

Q: What is the "Thp" group in the this compound linker?

A: "Thp" stands for tetrahydropyran, which is a common protecting group for alcohols. In the context of the this compound linker, these groups are present on the terminal ends and are typically removed in the final steps of PROTAC synthesis to allow for conjugation to the target-binding and E3 ligase-binding ligands.

Q: Does the long PEG16 linker offer any advantages?

A: Yes, despite the potential for poor permeability, long PEG linkers can offer benefits such as increased aqueous solubility, which is important for in vitro assays and can prevent compound aggregation. The flexibility of a long linker can also be crucial for enabling the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for degradation.

Q: What is the "chameleonic effect" and how does it relate to PEG linkers?

A: The "chameleonic effect" refers to the ability of some molecules, including PROTACs with flexible linkers, to adapt their conformation to their environment. In an aqueous environment, the molecule may adopt an extended conformation to maximize solvency. However, when encountering the nonpolar lipid membrane, it can fold to shield its polar groups, reducing its effective PSA and facilitating membrane passage. Long, flexible PEG linkers have the potential to exhibit this behavior.

Q: Are there alternatives to PEG linkers for improving permeability?

A: Yes, alkyl linkers are a common alternative. They are more hydrophobic and can lead to better permeability. However, they may decrease aqueous solubility. Another strategy is to use more rigid linkers containing cyclic structures like piperazine or piperidine, which can improve both permeability and metabolic stability.

Data Presentation

Table 1: Physicochemical Properties and Their Impact on PROTAC Permeability

PropertyHigh Value's Impact on PermeabilityLow Value's Impact on PermeabilityStrategies for Optimization
Molecular Weight (MW) Generally DecreasesGenerally IncreasesUse smaller warheads/E3 ligase ligands; shorten the linker.
Polar Surface Area (PSA) DecreasesIncreasesReplace polar groups with non-polar ones; utilize intramolecular hydrogen bonding; use more hydrophobic linkers (e.g., alkyl).
Lipophilicity (LogP) Can decrease (solubility issues)Can decrease (poor membrane entry)Aim for an optimal range (typically 1-5); modify linker and ligand structures.
Rotatable Bonds Can decrease (entropic penalty)Can increase (conformational lock)Introduce rigid elements into the linker (e.g., rings, alkynes).

Table 2: Comparison of Permeability Assays

AssayPrincipleProsCons
PAMPA Passive diffusion across an artificial lipid membrane.High-throughput, low cost, good for initial screening of passive permeability.Does not account for active transport or metabolism; may not fully recapitulate the complexity of a cell monolayer.
Caco-2 Permeability Assay Transcellular transport across a monolayer of human intestinal cells.More physiologically relevant, assesses both passive and active transport (efflux/uptake).Lower throughput, more expensive, can be affected by compound toxicity to the cells.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Materials:

  • 96-well PAMPA plate system (e.g., from Millipore or Corning)

  • Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds (high and low permeability controls)

  • LC-MS/MS for sample analysis

Methodology:

  • Prepare Donor Plate: Dissolve the test PROTAC and controls in PBS to the desired concentration.

  • Prepare Acceptor Plate: Add fresh PBS to the wells of the acceptor plate.

  • Coat the Membrane: Carefully add the phospholipid solution to the filter membrane of the donor plate and allow it to impregnate for 5-10 minutes. Remove any excess solution.

  • Assemble the Plate Sandwich: Place the donor plate on top of the acceptor plate.

  • Add Compounds: Add the compound solutions to the donor wells.

  • Incubate: Incubate the plate sandwich at room temperature for 4-16 hours with gentle shaking.

  • Sample Collection: After incubation, collect samples from both the donor and acceptor wells.

  • Analysis: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.

  • Calculate Permeability (Pe): Use the manufacturer's recommended formula to calculate the effective permeability coefficient.

Protocol 2: Caco-2 Permeability Assay

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS and supplements)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test PROTAC and control compounds

  • LC-MS/MS for sample analysis

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells on the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Prepare for Assay: Wash the cell monolayers with pre-warmed transport buffer.

  • Apical to Basolateral (A-B) Permeability:

    • Add the test PROTAC solution to the apical (donor) side.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • Collect samples from both the apical and basolateral compartments.

  • Basolateral to Apical (B-A) Permeability (for efflux assessment):

    • Add the test PROTAC solution to the basolateral (donor) side.

    • Add fresh transport buffer to the apical (receiver) side.

    • Incubate and collect samples as in the A-B assay.

  • Analysis: Quantify the PROTAC concentration in all samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio:

    • Calculate Papp for both A-B and B-A directions using the appropriate formulas.

    • The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio > 2 suggests active efflux.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC This compound PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Targeted Degradation POI Degradation Proteasome->Degradation Extracellular Extracellular Space Extracellular->PROTAC Cell Entry (Permeability)

Caption: Mechanism of action for a this compound PROTAC.

Troubleshooting_Workflow Start High Biochemical Activity, Low Cellular Activity Hypothesis Suspect Poor Cell Permeability Start->Hypothesis Action1 Assess Permeability: PAMPA & Caco-2 Assays Hypothesis->Action1 Result1 Permeability Confirmed to be Low Action1->Result1 Result2 Permeability is Adequate Action1->Result2 Action3 Rational PROTAC Redesign Result1->Action3 Action2 Investigate Other Issues: Efflux, Metabolism, Off-target Effects Result2->Action2 Strategy1 Shorten PEG Linker Action3->Strategy1 Strategy2 Increase Linker Rigidity Action3->Strategy2 Strategy3 Modify Linker Hydrophobicity Action3->Strategy3 Strategy4 Prodrug Approach Action3->Strategy4

Caption: Troubleshooting workflow for low cellular efficacy.

Linker_Properties Cell_Permeability Cell Permeability MW Molecular Weight MW->Cell_Permeability Decreases PSA Polar Surface Area PSA->Cell_Permeability Decreases Flexibility Flexibility Flexibility->Cell_Permeability Can Increase (Chameleonic Effect) Solubility Aqueous Solubility Solubility->Cell_Permeability Indirectly Affects Long_PEG_Linker Long PEG Linker (e.g., peg16) Long_PEG_Linker->MW Increases Long_PEG_Linker->PSA Increases Long_PEG_Linker->Flexibility Increases Long_PEG_Linker->Solubility Increases

Caption: Relationship between linker properties and permeability.

References

Validation & Comparative

The Critical Role of Linkers in PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A critical, and often underestimated, component of a PROTAC is the linker that connects the POI-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of different PROTAC linkers, with a focus on polyethylene glycol (PEG)-based linkers like Thp-peg16-thp, supported by general experimental principles.

The Linker: More Than Just a Spacer

The linker is not merely a passive connector; it plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, which is essential for efficient ubiquitination of the target protein and its subsequent degradation. Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, ultimately compromising the degradation efficiency.[1]

Comparative Analysis of PROTAC Linkers

PROTAC linkers can be broadly categorized into flexible and rigid types. Each possesses distinct characteristics that influence the overall performance of the PROTAC molecule.

Flexible Linkers: Alkyl and PEG Chains

Alkyl and Polyethylene Glycol (PEG) chains are the most commonly utilized linkers in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[1][2]

  • Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC molecule.[3]

  • PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers, such as the conceptual "this compound," offer a key advantage over alkyl chains: increased hydrophilicity. This property can significantly improve the aqueous solubility of the PROTAC, a common challenge in their development. The improved solubility can, in turn, enhance cell permeability and oral absorption. Furthermore, the flexibility of PEG linkers can allow for the formation of optimal ternary complexes. According to one analysis, approximately 55% of published PROTAC structures contain PEG motifs in their linkers.

Rigid Linkers

Rigid linkers, which often incorporate cyclic structures like piperazine or piperidine, or aromatic rings, offer less conformational freedom. This restricted movement can sometimes lead to more potent and selective PROTACs by locking the molecule into a bioactive conformation that promotes a more stable ternary complex. Triazole-containing linkers, synthesized via "click chemistry," are a popular type of rigid linker that are metabolically stable.

The following table summarizes the key characteristics of different linker types:

Linker TypeCompositionKey AdvantagesKey Disadvantages
Alkyl Chains Hydrocarbon chainsSynthetically simple, flexibleHydrophobic, can lead to poor solubility
PEG Linkers Repeating ethylene glycol unitsIncreased hydrophilicity and solubility, flexibleCan sometimes decrease cell permeability if excessively long
Rigid Linkers Cyclic or aromatic structuresCan improve potency and selectivity, metabolically stableLess conformational freedom, potentially more complex synthesis

Impact of Linker Length on PROTAC Efficacy

The length of the linker is a critical parameter that must be optimized for each specific PROTAC. A linker that is too short may prevent the formation of a stable ternary complex due to steric hindrance. Conversely, a linker that is too long might lead to unproductive binding modes or decreased stability of the ternary complex. The optimal linker length is dependent on the specific target protein and E3 ligase pair. For instance, in the development of BET bromodomain degraders, variations in linker length and composition led to significant differences in the degradation selectivity for BRD4 over BRD2 and BRD3.

Experimental Protocols for Evaluating Linker Efficacy

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. The following are key experiments used to evaluate and compare the performance of PROTACs with different linkers.

1. Western Blotting for Protein Degradation

This is the most common method to visualize and quantify the reduction in the levels of the target protein.

  • Protocol:

    • Cells are treated with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

    • Cells are lysed, and the total protein concentration is determined.

    • Equal amounts of protein from each sample are separated by SDS-PAGE.

    • The separated proteins are transferred to a membrane.

    • The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a detection enzyme.

    • The protein bands are visualized and quantified using a detection reagent and imaging system.

    • A loading control protein (e.g., GAPDH or β-actin) is also probed to ensure equal protein loading.

2. DC50 and Dmax Determination

These two parameters provide a quantitative measure of a PROTAC's potency and efficacy.

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.

These values are typically determined by performing a dose-response experiment and analyzing the data using non-linear regression.

3. Cellular Permeability Assays

To be effective, a PROTAC must be able to cross the cell membrane. Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) can be used to predict the passive permeability of a PROTAC.

Visualizing Key Concepts in Targeted Protein Degradation

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The mechanism of action of a PROTAC, leading to the degradation of a target protein.

Experimental Workflow for Western Blotting

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Antibody Incubation E->F G Detection and Quantification F->G

Caption: A simplified workflow for a Western blot experiment to assess protein degradation.

Logical Relationship of Linker Properties and PROTAC Efficacy

Linker_Properties cluster_linker Linker Properties Length Length Ternary_Complex Ternary Complex Stability Length->Ternary_Complex Composition Composition (e.g., PEG vs. Alkyl) Composition->Ternary_Complex PK_Properties Pharmacokinetic Properties (Solubility, Permeability) Composition->PK_Properties Flexibility Flexibility/Rigidity Flexibility->Ternary_Complex PROTAC_Efficacy PROTAC Efficacy (DC50, Dmax) Ternary_Complex->PROTAC_Efficacy PK_Properties->PROTAC_Efficacy

Caption: The influence of linker properties on the overall efficacy of a PROTAC.

Conclusion

The linker is a critical determinant of a PROTAC's success. While flexible linkers like alkyl and PEG chains offer synthetic ease and have been widely adopted, the choice of linker must be carefully optimized for each target. The use of PEG linkers, such as the conceptual "this compound," can be a valuable strategy to enhance the solubility and drug-like properties of PROTACs. As our understanding of the structural and dynamic requirements for efficient ternary complex formation grows, the rational design of linkers will play an increasingly important role in the development of next-generation targeted protein degraders.

References

The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the critical impact of polyethylene glycol (PEG) linker length on the performance of Proteolysis Targeting Chimeras (PROTACs). This guide synthesizes experimental data to provide an objective comparison, offering insights into optimizing PROTAC design for enhanced therapeutic outcomes.

The linker component of a PROTAC, though once considered a mere spacer, is now recognized as a critical determinant of its overall efficacy, influencing ternary complex formation, degradation efficiency, and pharmacokinetic properties.[1] Among the various linker types, PEG linkers are frequently employed due to their favorable physicochemical characteristics, including enhanced solubility and cell permeability.[1][2] This guide delves into a comparative analysis of different PEG linker lengths, supported by experimental data, to inform the rational design of next-generation protein degraders.

The Influence of Linker Length on PROTAC Performance

The length of the PEG linker directly impacts the formation and stability of the crucial ternary complex, which consists of the target protein of interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase.[2][3] An optimal linker length is essential for productive ternary complex formation, which in turn dictates the efficiency of target protein ubiquitination and subsequent degradation by the proteasome.

Linkers that are too short can cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. Conversely, excessively long linkers can lead to a decrease in potency due to a higher entropic penalty upon binding and may not effectively bring the two proteins into close proximity for ubiquitination. Therefore, the optimal linker length must be empirically determined for each specific PROTAC system.

Comparative Analysis of PROTACs with Varying PEG Linker Lengths

To illustrate the impact of PEG linker length on PROTAC performance, the following tables summarize quantitative data from studies on PROTACs targeting Bromodomain-containing protein 4 (BRD4) and Tank-binding kinase 1 (TBK1).

Table 1: Impact of PEG Linker Length on Physicochemical Properties and Degradation of BRD4-Targeting PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)DC50 (nM) [a]Dmax (%) [a]
PROTAC 1PEG38503.515050>95
PROTAC 2PEG48943.216025>95
PROTAC 3PEG59382.917015>98
PROTAC 4PEG69822.618030>95

[a] Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.

Table 2: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12< 1000~80
Alkyl/Ether21396
Alkyl/Ether2929276

**

The data presented in these tables highlight that a systematic evaluation of a series of linkers with varying lengths is crucial for identifying the optimal PROTAC candidate. For the BRD4-targeting PROTACs, a PEG5 linker demonstrated the most potent degradation activity (lowest DC50 value). Similarly, for TBK1-targeting PROTACs, a 21-atom linker was found to be the most effective.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_pk Pharmacokinetic Studies Ligand_Selection Select POI and E3 Ligands Linker_Design Design PEG Linkers (Varying Lengths) Ligand_Selection->Linker_Design Synthesis Synthesize PROTAC Library Linker_Design->Synthesis Binding_Assay Ternary Complex Formation (e.g., SPR, ITC) Synthesis->Binding_Assay Degradation_Assay Western Blot / In-Cell Western (DC50 & Dmax) Binding_Assay->Degradation_Assay Cell_Viability Cell Viability Assay (e.g., MTT, CTG) Degradation_Assay->Cell_Viability Permeability Cell Permeability Assay (e.g., PAMPA) Cell_Viability->Permeability PK_In_Vivo In Vivo PK Studies Permeability->PK_In_Vivo

Caption: A typical workflow for the design and evaluation of PROTACs.

Detailed Experimental Protocols

This section provides methodologies for key experiments cited in the comparative analysis of PEG linker lengths for PROTACs.

General Synthesis of a PEGylated PROTAC

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.

Materials:

  • POI ligand with a suitable functional group (e.g., amine, carboxylic acid)

  • E3 ligase ligand (e.g., pomalidomide) with a suitable functional group

  • Bifunctional PEG linker (e.g., HOOC-PEGn-NH2)

  • Coupling reagents (e.g., HATU, HOBt, DIPEA)

  • Solvents (e.g., DMF, DMSO)

  • Purification supplies (e.g., HPLC)

Procedure:

  • First Coupling Reaction:

    • Dissolve the E3 ligase ligand (e.g., pomalidomide-COOH) and the bifunctional PEG linker (e.g., H2N-PEGn-Boc) in an appropriate solvent like DMF.

    • Add coupling reagents such as HATU and DIPEA.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

  • Deprotection (if necessary):

    • If a protecting group like Boc is used, dissolve the intermediate in a suitable solvent (e.g., DCM).

    • Add trifluoroacetic acid (TFA) and stir at room temperature.

    • Remove the solvent and excess TFA under reduced pressure.

  • Second Coupling Reaction:

    • Dissolve the deprotected E3 ligase-linker intermediate and the POI ligand (with a carboxylic acid group) in a suitable solvent like DMF.

    • Add coupling reagents such as HATU and DIPEA.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

Materials:

  • Cell line expressing the target protein

  • PROTACs at various concentrations

  • Cell lysis buffer

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against the target protein and the loading control.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).

In Vitro Pharmacokinetic Assays: Parallel Artificial Membrane Permeability Assay (PAMPA)

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., lecithin in dodecane)

  • PROTAC stock solutions

  • Phosphate-buffered saline (PBS)

  • LC-MS/MS for quantification

Procedure:

  • Prepare Acceptor Plate: Add buffer to the wells of the acceptor plate.

  • Coat Donor Plate: Coat the membrane of the donor plate with the artificial membrane solution.

  • Add PROTACs: Add the PROTAC solutions to the donor plate wells.

  • Assemble and Incubate: Place the donor plate on top of the acceptor plate and incubate for a specified time (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability: Calculate the permeability coefficient (Pe) based on the concentration change over time.

Conclusion

The length of the PEG linker is a paramount parameter in the design of potent and effective PROTACs. The presented data and protocols underscore the necessity of a systematic approach to linker optimization. While general trends can be observed, the ideal linker length is highly dependent on the specific target protein and E3 ligase pair. By carefully designing and evaluating a library of PROTACs with varying PEG linker lengths, researchers can significantly enhance the probability of identifying candidates with superior degradation efficacy and favorable drug-like properties, ultimately accelerating the development of novel PROTAC-based therapeutics.

References

Assessing the Impact of Tetrahydropyranyl (THP) Protecting Groups on Linker Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern bioconjugation and drug development, ensuring that complex molecules are assembled with precision. Among these, the tetrahydropyranyl (THP) group is a well-established acid-labile protecting group for hydroxyl and thiol functionalities. This guide provides a comparative analysis of the impact of THP protecting groups on the reactivity of linkers, particularly in the context of thiol-maleimide conjugation, a widely used reaction in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapies. By presenting available experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions about the incorporation of THP-protected linkers in their synthetic strategies.

Impact on Thiol-Maleimide Conjugation Reactivity

The introduction of a THP protecting group on a thiol-containing linker temporarily masks its nucleophilicity, preventing premature reactions and allowing for selective, multi-step synthetic sequences. The core of its utility lies in its stability under neutral and basic conditions and its facile removal under mild acidic conditions to regenerate the reactive thiol for subsequent conjugation.

While direct quantitative kinetic studies comparing the reaction rates of THP-protected thiols with maleimides versus their unprotected counterparts are not extensively available in the public domain, the impact on reactivity can be inferred from the well-understood principles of thiol-maleimide chemistry. The reaction rate is highly dependent on the concentration of the reactive thiolate anion, which is favored at pH values slightly above the pKa of the thiol (typically around 8.5).

Key Considerations for Reactivity:

  • pH Dependence: The thiol-maleimide reaction is significantly faster at pH 7.0-8.5 compared to acidic conditions.[1] The presence of the THP group necessitates a deprotection step, typically at a pH below 5, before the conjugation can proceed at the optimal neutral to slightly basic pH.

  • Reaction Kinetics: The reaction between L-cysteine and maleimides is generally very rapid, often reaching completion in under two minutes in solution.[2] The overall workflow time when using a THP-protected linker will be longer due to the additional deprotection step.

  • Stability of the Conjugate: The resulting thioether bond from a thiol-maleimide conjugation can be susceptible to retro-Michael reactions, especially in the presence of other thiols.[3] This instability is a property of the conjugate itself and is not directly influenced by the prior use of a THP protecting group on the linker.

Comparative Data Summary

To provide a clearer understanding of the factors influencing linker reactivity, the following table summarizes key parameters related to thiol-maleimide conjugation. While direct comparative data for THP-protected linkers is limited, this information serves as a valuable reference for experimental design.

ParameterUnprotected Thiol LinkerTHP-Protected Thiol LinkerKey Considerations & References
Reaction pH Typically 7.0 - 8.5Deprotection: < 5.0; Conjugation: 7.0 - 8.5The thiol-maleimide reaction rate is pH-dependent.[1][4]
Reaction Time Very rapid (often < 2 minutes in solution)Requires a distinct deprotection step prior to conjugation, increasing overall time.The deprotection step adds to the total synthesis time.
Conjugation Yield High, can be optimized by controlling stoichiometry.Potentially high, but can be affected by the efficiency of the deprotection step.Inefficient deprotection can lead to lower overall yields.
Side Reactions Potential for disulfide bond formation if not handled under inert conditions.THP protection prevents premature disulfide formation.Thiol oxidation is a common side reaction for unprotected thiols.
Stability Thioether bond is susceptible to retro-Michael reaction and thiol exchange.Stability of the final conjugate is identical to that formed from an unprotected thiol.The stability is a characteristic of the thioether bond itself.

Experimental Protocols

Protocol 1: General Procedure for Antibody-Drug Conjugation via Thiol-Maleimide Linkage

This protocol outlines the general steps for conjugating a maleimide-functionalized drug linker to an antibody with available thiol groups, which can be generated from the reduction of interchain disulfide bonds.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Maleimide-functionalized drug linker

  • Quenching reagent (e.g., N-acetyl-L-cysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • To the antibody solution, add a calculated molar excess of the reducing agent (e.g., 10-fold molar excess of TCEP).

    • Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds and generate free thiol groups.

    • Remove the excess reducing agent using a desalting column.

  • Conjugation:

    • Immediately add the maleimide-functionalized drug linker to the reduced antibody solution. A typical molar ratio is 5-10 fold excess of the linker.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add a quenching reagent, such as N-acetyl-L-cysteine, to cap any unreacted maleimide groups.

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography to remove excess drug linker and other small molecules.

Protocol 2: Hypothetical Workflow for EGFR-Targeting ADC Synthesis Using a THP-Protected Linker

This protocol provides a conceptual workflow for the synthesis of an ADC targeting the Epidermal Growth Factor Receptor (EGFR) using a heterobifunctional linker containing a THP-protected thiol.

Materials:

  • Anti-EGFR monoclonal antibody

  • Heterobifunctional linker with an NHS-ester, a THP-protected thiol, and a payload attachment site

  • Cytotoxic drug with a reactive group for linker attachment

  • Mild acidic buffer for deprotection (e.g., 0.1 M acetate buffer, pH 4.5)

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • Maleimide-functionalized activation agent

Procedure:

  • Linker-Payload Synthesis:

    • Synthesize the drug-linker conjugate by reacting the cytotoxic drug with the heterobifunctional linker. The THP group protects the thiol from reacting during this step.

  • Antibody Modification:

    • React the anti-EGFR antibody with the NHS-ester end of the drug-linker conjugate to form a stable amide bond with lysine residues on the antibody.

    • Purify the antibody-linker-drug conjugate to remove excess reagents.

  • THP Deprotection:

    • Resuspend the purified conjugate in a mild acidic buffer (pH 4.5) to cleave the THP group and expose the free thiol.

    • Monitor the deprotection reaction by analytical HPLC.

    • Once complete, neutralize the solution and exchange the buffer to the conjugation buffer (pH 7.4).

  • Final Conjugation (if applicable for a dual-payload ADC):

    • The newly exposed thiol group is now available for a second conjugation reaction, for example, with a maleimide-functionalized imaging agent or a second cytotoxic drug.

  • Purification and Characterization:

    • Purify the final ADC using appropriate chromatographic techniques.

    • Characterize the ADC for drug-to-antibody ratio (DAR), purity, and binding affinity to the EGFR target.

Visualizing the Workflow and Concepts

To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.

THP_Protection_Deprotection Thiol Linker-SH DHP Dihydropyran (DHP) + Acid Catalyst THP_Protected Linker-S-THP Thiol->THP_Protected Protection THP_Protected->Thiol Deprotection Acid Mild Acid (e.g., pH 4-5)

Caption: Mechanism of THP protection and deprotection of a thiol group.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_conjugation Antibody Conjugation & Deprotection cluster_final_product Final ADC Linker THP-S-Linker-NHS Linker_Drug THP-S-Linker-Drug Linker->Linker_Drug Drug Drug-NH2 Drug->Linker_Drug Antibody Anti-EGFR mAb ADC_Protected mAb-Linker(S-THP)-Drug Antibody->ADC_Protected Deprotection Mild Acidic Buffer (pH 4.5) ADC_Protected->Deprotection Deprotection ADC_Active mAb-Linker(SH)-Drug Deprotection->ADC_Active Final_ADC Purified EGFR-Targeting ADC ADC_Active->Final_ADC Purification

References

A Head-to-Head Comparison of Thp-peg16-thp and Clickable Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the choice of a chemical linker is a critical determinant of the conjugate's efficacy, stability, and overall performance. This guide provides an objective, data-driven comparison between two distinct classes of linkers: the acid-labile Thp-peg16-thp linker and the bioorthogonal "clickable" linkers. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the necessary information to make informed decisions in their drug development endeavors.

Introduction to Linker Technologies

This compound Linker: This linker is characterized by a polyethylene glycol (PEG) spacer of 16 units, capped at both ends with tetrahydropyranyl (Thp) protecting groups. The Thp group is a well-established protecting group for alcohols, which is readily cleaved under mildly acidic conditions.[1][2][3] This acid sensitivity is the key feature for the release mechanism of payloads conjugated using this linker. The PEG component enhances solubility and provides a flexible spacer.[4][5]

Clickable Linkers: This category encompasses a variety of bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are known for their high efficiency, specificity, and biocompatibility, allowing for the precise and stable conjugation of molecules under mild conditions. Clickable linkers are defined by the presence of reactive handles, such as azides and alkynes, that participate in these specific ligation reactions.

Quantitative Data Presentation

The following tables summarize key performance indicators for Thp-protected (acid-labile) linkers and clickable linkers based on available experimental data. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature; therefore, the data presented is a synthesis of findings from various studies on linkers with similar chemical properties.

Table 1: Stability of Linker Chemistries

Linker TypeConditionHalf-life (t½)Reference
Hydrazone (Acid-Labile)Human Plasma (pH 7.4)~2 days
Carbonate (Acid-Labile)Human Plasma (pH 7.4)~36 hours
Silyl Ether (Acid-Labile)Human Plasma (pH 7.4)>7 days
Thioether (from Maleimide)Mouse Plasma>95% payload loss after 14 days (unstable maleimide)
Dipeptide (Enzyme-Cleavable)Mouse Plasma~144 hours (6.0 days)

Note: Data for this compound is inferred from the behavior of other acid-labile linkers. Silyl ethers represent a more stable class of acid-labile linkers.

Table 2: Reaction Efficiency of Clickable Linkers

Click ReactionMacrocyclic AlkyneSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Reference
SPAACDibenzocyclooctyne (DIBO)~0.3
SPAACBicyclononyne (BCN)0.07 - 0.15
SPAACDibenzoazacyclooctyne (DBCO / DIBAC)0.24 - 0.31
SPAACBiarylazacyclooctynone (BARAC)~0.96
CuAACN/AHigh, nearly quantitative yields

Experimental Protocols

General Protocol for Deprotection and Conjugation using Thp-PEG Linker

This protocol describes a two-step process for the use of a Thp-protected PEG linker.

Step 1: Acid-Catalyzed Deprotection of the Thp Group

  • Dissolve the Thp-PEG-payload conjugate in an anhydrous organic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS).

  • Stir the reaction at room temperature and monitor the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, neutralize the acid with a mild base (e.g., triethylamine).

  • Remove the solvent under reduced pressure and purify the resulting alcohol-PEG-payload by column chromatography.

Step 2: Conjugation to a Biomolecule

  • Activate the terminal hydroxyl group of the deprotected PEG-payload. A common method is to convert it to a more reactive species, such as a maleimide or an NHS ester.

  • For maleimide activation, react the alcohol with a maleimide-containing reagent in the presence of a coupling agent.

  • Dissolve the biomolecule (e.g., a protein with a free cysteine) in a thiol-free buffer at a pH between 6.5 and 7.5.

  • Add the maleimide-activated PEG-payload to the protein solution.

  • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by adding a small molecule thiol, such as cysteine.

  • Purify the final bioconjugate using size-exclusion chromatography or dialysis to remove unreacted components.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of an azide-modified biomolecule with a DBCO-functionalized payload.

  • Preparation of Reactants:

    • Dissolve the azide-modified biomolecule (e.g., antibody-azide) in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Dissolve the DBCO-functionalized payload in a compatible solvent (e.g., DMSO).

  • Conjugation Reaction:

    • Add the DBCO-payload solution to the antibody-azide solution. The molar ratio of the reactants should be optimized for the specific biomolecule.

    • Gently mix the reaction and incubate at room temperature or 4°C. The reaction time can vary from 1 to 24 hours, depending on the reactants' concentration and reactivity.

    • Monitor the progress of the conjugation by SDS-PAGE or LC-MS.

  • Purification:

    • Once the reaction is complete, purify the resulting conjugate to remove any unreacted payload and other small molecules. This can be achieved using size-exclusion chromatography, dialysis, or tangential flow filtration.

  • Characterization:

    • Characterize the final conjugate to determine the drug-to-antibody ratio (DAR), purity, and stability.

In Vitro Plasma Stability Assay

This assay is crucial for evaluating the stability of the linker in a biological environment.

  • Preparation of ADC: Prepare the antibody-drug conjugate at a concentration of 100 µg/mL in human, mouse, or rat plasma.

  • Incubation: Incubate the plasma-ADC mixture at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

  • Sample Analysis: Analyze the collected samples to quantify the amount of intact ADC, total antibody, and released payload. This can be done using techniques such as ELISA, LC-MS, or hydrophobic interaction chromatography (HIC).

  • Data Analysis: Plot the percentage of intact ADC over time to determine the linker's stability and half-life in plasma.

Mandatory Visualization

cluster_Thp_Linker This compound Linker cluster_Clickable_Linker Clickable Linker (SPAAC Example) Thp1 Thp PEG -(O-CH2-CH2)16- Thp1->PEG Thp2 Thp PEG->Thp2 DBCO DBCO (Dibenzocyclooctyne) Spacer Spacer (e.g., PEG) DBCO->Spacer Payload Payload Spacer->Payload

Caption: Chemical structures of this compound and a representative clickable linker.

start Start: Prepare Biomolecule and Linker-Payload conjugation Bioconjugation Reaction start->conjugation purification Purification of Conjugate conjugation->purification characterization Characterization (e.g., DAR, Purity) purification->characterization stability Stability and Functional Assays characterization->stability end End: Final Conjugate stability->end

Caption: A generalized experimental workflow for bioconjugation.

ADC Antibody-Drug Conjugate (ADC) Binding ADC Binds to Receptor ADC->Binding Receptor Target Cell Receptor Receptor->Binding Internalization Internalization via Endocytosis Binding->Internalization Endosome Endosome (Acidic pH) Internalization->Endosome Lysosome Lysosome (Acidic pH, Proteases) Endosome->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Target_Action Payload Acts on Intracellular Target Payload_Release->Target_Action Cell_Death Apoptosis / Cell Death Target_Action->Cell_Death

Caption: Signaling pathway for ADC-mediated cell killing.

Head-to-Head Comparison

FeatureThis compound LinkerClickable Linkers
Release Mechanism Acid-labile cleavage of Thp etherStable covalent bond; no inherent release mechanism
Cleavage Trigger Low pH environment (e.g., endosomes, lysosomes)Not applicable (for non-cleavable click linkers)
Conjugation Chemistry Two-step: deprotection followed by conjugationOne-step bioorthogonal reaction
Reaction Specificity Depends on the activated functional group (e.g., maleimide for thiols)Very high, targets specific bioorthogonal handles (azide/alkyne)
Reaction Conditions Deprotection requires acidic conditions; conjugation variesMild, aqueous conditions, often at physiological pH
Stability in Circulation Potentially variable; susceptible to premature cleavage in acidic microenvironmentsGenerally high stability
Biocompatibility PEG is biocompatible; Thp cleavage products are generally considered low toxicityThe click reaction is bioorthogonal and biocompatible
Versatility Primarily for acid-triggered releaseBroadly applicable for stable conjugation; can be combined with other cleavable moieties

Conclusion

The choice between a this compound linker and a clickable linker is highly dependent on the desired application and the specific requirements of the drug conjugate.

This compound and similar acid-labile linkers are advantageous when a triggered release of the payload in the acidic environment of tumor cells or endosomes is desired. This can be particularly useful for delivering drugs that need to be in their unmodified form to be active. However, the potential for premature drug release in circulation due to pH fluctuations remains a concern that requires careful evaluation.

Clickable linkers offer a robust and versatile platform for the stable and specific conjugation of biomolecules. Their high efficiency and bioorthogonality make them ideal for creating well-defined conjugates with high yields. While a simple clickable linker does not offer a release mechanism, it can be combined with other cleavable motifs (e.g., enzyme-cleavable peptides) to create more sophisticated linker systems. For applications where stable, long-term conjugation is required, clickable linkers are an excellent choice.

Ultimately, the optimal linker strategy should be determined through empirical testing, taking into account the specific antibody, payload, and target indication. The experimental protocols and comparative data provided in this guide serve as a valuable starting point for researchers navigating the complex landscape of bioconjugation chemistry.

References

Evaluating PROTAC Specificity: A Comparative Guide to Linker Composition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. These heterobifunctional molecules offer a powerful strategy to eliminate disease-causing proteins by co-opting the cell's native ubiquitin-proteasome system. A critical determinant of a PROTAC's success—its potency, selectivity, and pharmacokinetic profile—lies in the composition of its linker.[1] The linker is not a passive spacer; it actively influences the formation of a stable and productive ternary complex between the target protein and an E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[1][2]

This guide provides a comparative analysis of PROTACs synthesized with long-chain polyethylene glycol (PEG) linkers, such as those derived from Thp-peg16-thp, against other common linker classes. We will explore how linker choice impacts specificity and provide supporting experimental data and protocols to inform rational PROTAC design.

The Impact of Linker Composition on PROTAC Performance

PROTAC linkers are broadly categorized into flexible linkers, like alkyl and PEG chains, and rigid linkers that incorporate cyclic structures.[1][2] The choice between these architectures involves a trade-off between synthetic accessibility, solubility, and the conformational control required for potent and specific degradation.

  • Polyethylene Glycol (PEG) Linkers : Represented by structures like this compound, PEG linkers are composed of repeating ethylene glycol units. Their hydrophilic nature can enhance the solubility and cell permeability of the overall PROTAC molecule. Approximately 54% of reported PROTACs utilize PEG linkers due to their tunable length and favorable physicochemical properties. However, the high flexibility of long PEG chains can sometimes lead to entropic penalties during ternary complex formation and may introduce a unique set of off-target effects compared to more hydrophobic linkers.

  • Alkyl Linkers : These are simple hydrocarbon chains that offer a high degree of conformational flexibility. While synthetically straightforward, their hydrophobicity can negatively impact the solubility of the PROTAC. Studies have shown that the off-target degradation profile of PROTACs with aliphatic linkers can be distinct from those with PEG-based linkers, highlighting the linker's role in guiding selectivity.

  • Rigid Linkers : Incorporating structures like piperazine or aromatic rings, rigid linkers reduce the conformational flexibility of the PROTAC. This can pre-organize the molecule into a bioactive conformation, potentially increasing potency and the stability of the ternary complex.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically defined by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The optimal linker is highly dependent on the specific target protein and E3 ligase pair, often requiring empirical testing of various linker types and lengths.

Case Study: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

A key study by Cyrus et al. provides a clear example of how linker length critically affects PROTAC efficacy. They synthesized a series of ERα-targeting PROTACs with varying alkyl linker lengths and evaluated their ability to degrade the receptor in MCF7 breast cancer cells. The results demonstrated that a 16-atom linker was optimal for degradation.

Linker TypeLinker Length (atoms)ERα Degradation (% of Vehicle Control)Relative IC50 (Cell Viability)Reference
Alkyl8~80%> 10 µM
Alkyl12~60%~5 µM
Alkyl 16 ~20% (Most Effective Degradation) ~1 µM
Alkyl20~50%~10 µM

This study underscores that both excessively short and long linkers can be detrimental to PROTAC activity, likely due to steric hindrance or an inability to form a stable ternary complex, respectively. While this example uses an alkyl linker, the principle that linker length must be optimized holds true for PEG-based linkers as well. For instance, a study on ERα-targeting PROTACs found that a 16-atom PEG linker was significantly more potent at degrading the target compared to a 12-atom PEG linker, even though both had similar binding affinities.

Visualizing PROTAC Mechanisms and Workflows

Diagrams created using Graphviz DOT language help illustrate the key processes in PROTAC evaluation.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway PROTAC PROTAC (e.g., with this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC mechanism of action.

Specificity_Workflow cluster_1 Experimental Workflow for Specificity Evaluation cluster_assays Specificity Assays start Synthesize PROTACs (e.g., PEG vs. Alkyl Linkers) treatment Treat Cell Lines with PROTACs start->treatment wb Western Blot (Target Degradation - DC50, Dmax) treatment->wb proteomics Quantitative Proteomics (e.g., TMT-MS) (Off-Target Profiling) treatment->proteomics data_analysis Data Analysis and Comparison wb->data_analysis proteomics->data_analysis conclusion Determine Specificity Profile of Linker data_analysis->conclusion

References

Navigating the In Vitro to In Vivo Landscape of PROTACs: A Guide to PEG-Linked Degraders

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the correlation between in vitro and in vivo performance of Proteolysis Targeting Chimeras (PROTACs), with a special focus on the role of Polyethylene Glycol (PEG) linkers. This guide addresses the critical need for robust experimental data and methodologies in the rapidly advancing field of targeted protein degradation.

The development of PROTACs represents a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven degradation of disease-causing proteins. A key architectural component of these heterobifunctional molecules is the linker, which bridges the target protein binder and the E3 ligase recruiter. The composition and length of this linker are paramount in dictating the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[1][2] While a multitude of linker chemistries are being explored, PEG linkers have emerged as a popular choice due to their ability to enhance solubility and provide synthetic tractability.[1][2][3]

This guide provides a comparative framework for understanding the in vitro and in vivo correlation of PEG-linked PROTACs. It is important to note that while the specific linker "Thp-peg16-thp" was a focus of the initial query, a thorough literature review did not yield any publicly available in vitro or in vivo data for PROTACs utilizing this specific linker. Therefore, this guide will focus on the well-established principles of PEG linker functionality in PROTACs, drawing on a wide array of published studies.

The PROTAC Mechanism of Action: A Symphony of Interactions

PROTACs orchestrate the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system. This process involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The stability and conformation of this ternary complex are critical determinants of the subsequent ubiquitination of the target protein, which marks it for degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1. Signaling pathway of PROTAC-mediated protein degradation.

The Crucial Role of the PEG Linker in PROTAC Performance

The length and flexibility of the PEG linker are critical parameters that must be empirically optimized for each target protein and E3 ligase pair.

  • Linker Length: A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can result in reduced degradation efficiency due to an entropic penalty upon binding. Studies have shown a significant effect of chain length on PROTAC efficacy. For instance, in the case of estrogen receptor-α (ERα) targeting PROTACs, a 16-atom linker demonstrated superior degradation compared to a 12-atom linker.

  • Physicochemical Properties: PEG linkers are known to improve the solubility of PROTACs. By incorporating PEG chains, the hydrophilicity of the molecule can be increased, which can be advantageous for in vivo applications. However, excessively long PEG chains may negatively impact cell permeability.

Comparative In Vitro and In Vivo Performance Metrics

The journey of a PROTAC from a promising in vitro candidate to a viable in vivo therapeutic is fraught with challenges. A strong in vitro and in vivo correlation (IVIVC) is the ultimate goal of preclinical development. Below is a summary of key performance indicators and their relevance at each stage.

Parameter In Vitro Metric (Assay) In Vivo Metric (Model) Significance & Correlation Considerations
Target Engagement KD (SPR, ITC, FP)Target Occupancy (Tissue analysis)Strong binary binding affinity is a prerequisite but does not always guarantee potent degradation. In vivo target engagement can be influenced by tissue distribution and off-target binding.
Ternary Complex Formation Cooperativity (α) (SPR, ITC, FRET)-Positive cooperativity, where the binding of one protein enhances the affinity for the other, is often associated with more efficient degradation. This is a key in vitro parameter for predicting in vivo success.
Degradation Efficacy DC50, Dmax (Western Blot, In-Cell Western, Reporter Assays)Tumor Growth Inhibition, Biomarker Modulation (Xenograft models, PD models)Low nanomolar DC50 values in vitro are desirable. However, in vivo efficacy is also dependent on pharmacokinetic properties. A potent in vitro degrader may fail in vivo due to poor exposure.
Cellular Potency IC50 (Cell Viability Assays)Maximum Tolerated Dose (MTD) (Toxicity studies in animal models)In vitro cytotoxicity should translate to a therapeutic window in vivo. Off-target toxicities can limit the translatability.
Pharmacokinetics Permeability (PAMPA, Caco-2), Metabolic Stability (Microsomes, Hepatocytes)AUC, Cmax, T1/2 (PK studies in rodents, non-rodents)Good cell permeability and metabolic stability in vitro are essential for achieving adequate drug exposure in vivo. However, PROTACs often fall "beyond the rule of five," and their in vivo absorption can be better than predicted by simple in vitro models.

Essential Experimental Protocols for PROTAC Evaluation

A robust and standardized set of assays is crucial for the systematic evaluation and comparison of PROTACs.

Experimental_Workflow cluster_workflow General Experimental Workflow for PROTAC Evaluation cluster_vivo In Vivo Studies In_Vitro In Vitro Evaluation Ternary_Complex Ternary Complex Formation (SPR, ITC, FRET) In_Vitro->Ternary_Complex Ubiquitination Ubiquitination Assay (IP-Western, ELISA) Ternary_Complex->Ubiquitination Degradation Degradation Assay (Western Blot, DC50/Dmax) Ubiquitination->Degradation Cell_Viability Cell Viability Assay (MTT, CellTiter-Glo, IC50) Degradation->Cell_Viability In_Vivo In Vivo Evaluation Cell_Viability->In_Vivo PK Pharmacokinetics (PK Studies) PD Pharmacodynamics (PD/Efficacy Models) Tox Toxicology (Toxicity Studies)

References

Safety Operating Guide

Essential Safety and Disposal Guidance for Thp-peg16-thp

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Proper Disposal and Handling of Thp-peg16-thp

This document provides detailed procedures for the safe handling and disposal of this compound, a polyethylene glycol (PEG) based PROTAC linker. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. The following guidance is based on information for related THP-PEG compounds and general principles of laboratory safety. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

Core Safety and Hazard Information

Based on data for similar THP-PEG linkers, this compound should be handled with caution. Potential hazards include:

  • Oral Toxicity: May be harmful if swallowed.[1][2]

  • Skin and Eye Irritation: May cause skin and serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.

  • Aquatic Toxicity: May be harmful or very toxic to aquatic life with long-lasting effects.

The tetrahydropyran (THP) group is acid-labile. The stability of the compound under various conditions should be considered during handling and disposal.

Quantitative Data Summary

The following table summarizes key information for related THP-PEG compounds. This data is provided for comparative purposes, as specific data for this compound is limited.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberReported Hazards
This compound Not specifiedNot specifiedNot specifiedAssumed similar to related compounds
THP-PEG4 C11H22O5234.360221-37-6Harmful if swallowed, Very toxic to aquatic life with long lasting effects.
THP-PEG3 C9H18O4190.22163-11-3Not specified
Tetra-(amido-PEG10-propargyl) C109H200N4O482334.8N/AHarmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.

Standard Operating Procedure for Disposal

This section outlines the step-by-step process for the safe disposal of this compound waste.

Experimental Workflow for Waste Segregation and Disposal

Figure 1. This compound Disposal Workflow cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Waste Collection cluster_2 Step 3: Labeling and Storage cluster_3 Step 4: Final Disposal A Identify this compound Waste Streams: - Pure compound - Contaminated labware (pipettes, vials) - Contaminated PPE (gloves, lab coat) B Collect liquid waste in a designated, properly labeled, sealed, and compatible waste container (e.g., HDPE). A->B C Collect solid waste (labware, PPE) in a separate, labeled, sealed container. A->C D Label waste containers clearly: 'Hazardous Waste - this compound' and include hazard pictograms. B->D C->D E Store waste in a designated, well-ventilated, and secure hazardous waste accumulation area. D->E F Arrange for pickup by your institution's Environmental Health & Safety (EHS) department for final disposal at an approved facility. E->F

Caption: this compound Disposal Workflow

Detailed Disposal Protocols
  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes the pure compound, solutions containing the compound, contaminated consumables (e.g., pipette tips, vials, and gloves), and contaminated personal protective equipment (PPE).

    • Segregate this compound waste from other laboratory waste to prevent accidental reactions.

  • Waste Collection:

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle). Ensure the container is securely sealed.

    • Solid Waste: Place all contaminated solid waste, such as gloves, pipette tips, and empty vials, into a separate, clearly labeled, and sealed waste container.

  • Labeling and Storage:

    • All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".

    • Attach appropriate hazard pictograms based on the known hazards of related compounds (e.g., harmful, irritant, environmental hazard).

    • Store the sealed waste containers in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.

  • Final Disposal:

    • Do not dispose of this compound down the drain or in regular trash.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.

    • Follow all local, state, and federal regulations for the disposal of chemical waste.

Signaling Pathway for Safe Handling and Emergency Response

The following diagram outlines the logical steps for safe handling and response to accidental exposure.

Figure 2. Safe Handling and Emergency Response Pathway cluster_0 Handling Procedures cluster_1 In Case of Exposure cluster_2 Medical Attention A Wear appropriate PPE: - Safety glasses with side shields - Chemical-resistant gloves (e.g., nitrile) - Lab coat B Skin Contact: - Immediately wash with plenty of soap and water. - Remove contaminated clothing. C Eye Contact: - Rinse cautiously with water for several minutes. - Remove contact lenses, if present and easy to do. - Continue rinsing. D Inhalation: - Move to fresh air. E Ingestion: - Rinse mouth. - Do NOT induce vomiting. F Seek immediate medical advice/attention for all exposure incidents. B->F C->F D->F E->F

References

Personal protective equipment for handling Thp-peg16-thp

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Thp-peg16-thp

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. This compound is a polyethylene glycol (PEG)-based PROTAC (Proteolysis Targeting Chimera) linker, utilized in the synthesis of PROTAC molecules.[1][2] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on information for similar compounds, including THP-PEG4 and Tetrahydropyran (THP), a constituent part of the molecule.

Hazard Identification and Classification

Based on the available data for analogous compounds, this compound should be handled as a substance that is potentially harmful if swallowed and may cause skin and eye irritation.[3][4][5] The Tetrahydropyran (THP) component is a highly flammable liquid and vapor, which may form explosive peroxides.

Summary of Potential Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Flammability: The THP component is highly flammable.

  • Peroxide Formation: May form explosive peroxides.

Quantitative Data Summary

The following table summarizes key data for Tetrahydropyran (THP) and a related PEG compound, THP-PEG4. This data is provided for reference to infer the potential properties of this compound.

PropertyTetrahydropyran (THP)THP-PEG4
Molecular Formula C5H10OC11H22O5
Molar Mass 86.13 g/mol 234.29 g/mol
Appearance Colorless liquidNo data available
Boiling Point 88 °C (190 °F; 361 K)No data available
Melting Point -45 °C (−49 °F; 228 K)No data available
Density 0.880 g/cm³No data available

Operational and Disposal Plans

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure safety. The following PPE is mandatory when handling this compound:

  • Hand Protection: Wear protective gloves. Regularly inspect gloves for degradation and establish a replacement schedule.

  • Eye and Face Protection: Use safety goggles with side-shields. A face shield may be necessary for splash protection.

  • Skin and Body Protection: Wear impervious clothing, such as a lab coat or coveralls, to protect the skin.

  • Respiratory Protection: Use a suitable respirator if working in an area with inadequate ventilation or when aerosol formation is possible.

Experimental Protocol: Safe Handling Procedure

This procedure outlines the steps for safely handling this compound in a laboratory setting.

  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Ground all equipment to prevent static discharge, especially given the flammability of THP.

    • Remove all sources of ignition from the work area.

  • Handling:

    • Don the appropriate PPE as detailed above.

    • Avoid inhalation, and contact with eyes and skin.

    • Use only non-sparking tools.

    • Keep the container tightly sealed when not in use.

  • Storage:

    • Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.

    • The recommended storage temperature is -20°C for powder form or -80°C when in solvent.

Disposal Plan

All waste materials contaminated with this compound should be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials, including gloves, wipes, and disposable labware, in a designated and properly labeled hazardous waste container.

  • Disposal: Dispose of the waste container through an approved waste disposal plant, following all local and national regulations. Avoid release into the environment.

Visual Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE handle_compound Handle this compound prep_ppe->handle_compound prep_workspace Prepare Well-Ventilated Workspace prep_workspace->handle_compound prep_safety Verify Safety Equipment (Eyewash, Shower) prep_safety->handle_compound storage Store Appropriately handle_compound->storage collect_waste Collect Contaminated Waste handle_compound->collect_waste dispose_waste Dispose via Approved Waste Management collect_waste->dispose_waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.